1-Cyclopropyl-2-methylbenzimidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
118482-04-5 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-cyclopropyl-2-methylbenzimidazole |
InChI |
InChI=1S/C11H12N2/c1-8-12-10-4-2-3-5-11(10)13(8)9-6-7-9/h2-5,9H,6-7H2,1H3 |
InChI Key |
PVNMWWNQQNYJIY-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N1C3CC3 |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CC3 |
Synonyms |
1H-Benzimidazole,1-cyclopropyl-2-methyl-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Structure Elucidation and Confirmation of 1-Cyclopropyl-2-methylbenzimidazole
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active molecules. Their structural similarity to naturally occurring purines allows them to interact with various biological targets, leading to a wide range of activities including antimicrobial, antiviral, and anticancer properties.[1][2][3] The synthesis and characterization of novel benzimidazole derivatives are therefore of significant interest in medicinal chemistry.
This technical guide provides an in-depth overview of the structure elucidation and confirmation of a specific derivative, 1-cyclopropyl-2-methylbenzimidazole . We will outline a probable synthetic route and detail the comprehensive analytical workflow required to verify its molecular structure, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Proposed Synthesis
The target molecule can be efficiently synthesized via the N-alkylation of 2-methylbenzimidazole with a suitable cyclopropylating agent. This common method for creating N-substituted benzimidazoles offers high yields and straightforward purification.[4][5] The proposed reaction involves the deprotonation of the imidazole nitrogen followed by nucleophilic substitution.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Preparation : To a solution of 2-methylbenzimidazole (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as the base.
-
Reaction : Add bromocyclopropane (1.5 eq) to the mixture.
-
Heating : Heat the reaction mixture to 60-70°C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6][7]
-
Work-up : After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification : Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure product.
Structure Elucidation Workflow
A multi-technique spectroscopic approach is essential for unambiguous structure confirmation. The logical workflow involves determining the molecular mass, identifying functional groups, and finally mapping the precise arrangement of atoms and their connectivity.
Caption: Workflow for the spectroscopic structure elucidation.
Spectroscopic Data and Analysis
Mass Spectrometry (MS)
Electron impact mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The fragmentation of benzimidazole derivatives often involves the stable benzimidazole ring system.[8]
-
Expected Molecular Ion (M⁺) : The chemical formula is C₁₁H₁₂N₂. The expected exact mass is 172.1000 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 172.
-
Key Fragmentation :
-
Loss of the cyclopropyl group ([M-C₃H₅]⁺): m/z = 131.
-
Loss of a methyl radical ([M-CH₃]⁺): m/z = 157.
-
Typical benzimidazole ring fragmentation may also be observed.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of an N-substituted benzimidazole is distinct from its unsubstituted counterpart, primarily due to the absence of the N-H bond.[9][10]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3080-3020 | Aromatic C-H Stretch | Medium | Characteristic of the benzene ring protons. |
| 3010-2950 | Aliphatic C-H Stretch | Medium | Arises from the methyl and cyclopropyl groups. |
| ~1615 | C=N Stretch (Imidazole) | Strong | Confirms the presence of the imidazole ring.[11] |
| 1500-1450 | Aromatic C=C Stretch | Strong | Multiple bands confirming the benzene ring. |
| ~1270 | C-N Stretch | Medium | Aromatic amine stretch.[12] |
| ~1020 | Cyclopropyl Ring Vibration | Medium | Characteristic vibration of the cyclopropyl ring skeleton.[13] |
| Absence | N-H Stretch (3400-3200) | - | The absence of a broad N-H peak confirms N1-substitution. |
Table 1: Predicted Infrared (IR) Absorption Bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive evidence for the structure by detailing the chemical environment and connectivity of every proton and carbon atom.[14][15]
The proton NMR spectrum is predicted to show distinct signals for the aromatic, methyl, and cyclopropyl protons.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Notes |
| 7.75 - 7.65 | m | 2H | Aromatic (H-4, H-7) | The two protons adjacent to the fused imidazole ring are typically deshielded. |
| 7.35 - 7.25 | m | 2H | Aromatic (H-5, H-6) | These protons are in a more shielded environment compared to H-4 and H-7.[16] |
| 3.20 - 3.10 | m | 1H | N-CH (Cyclopropyl) | The methine proton of the cyclopropyl group, deshielded by the adjacent nitrogen atom. |
| 2.60 | s | 3H | -CH₃ | A sharp singlet characteristic of the methyl group at the C2 position.[17] |
| 1.10 - 1.00 | m | 2H | -CH₂ (Cyclopropyl) | Two of the four methylene protons on the cyclopropyl ring. |
| 0.95 - 0.85 | m | 2H | -CH₂ (Cyclopropyl) | The remaining two methylene protons, potentially showing complex splitting due to geminal and vicinal coupling. |
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz).
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.
| Chemical Shift (δ ppm) | Assignment | Notes |
| ~152.5 | C2 (Imidazole) | Quaternary carbon bearing the methyl group.[15] |
| ~142.0 | C7a (Bridgehead) | Quaternary carbon at the ring junction. |
| ~135.5 | C3a (Bridgehead) | The second quaternary carbon at the ring junction. |
| ~122.5 | C5 / C6 | Aromatic CH carbons. |
| ~119.0 | C4 | Aromatic CH carbon adjacent to the cyclopropyl-substituted nitrogen. |
| ~110.0 | C7 | Aromatic CH carbon. |
| ~33.0 | N-CH (Cyclopropyl) | Methine carbon of the cyclopropyl group attached to nitrogen. |
| ~14.5 | -CH₃ | Methyl carbon at the C2 position. |
| ~7.0 | -CH₂ (Cyclopropyl) | Methylene carbons of the cyclopropyl ring.[16] |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz).
Conclusion
The structural confirmation of This compound is achieved through a systematic application of modern analytical techniques. The proposed synthesis via N-alkylation provides a reliable route to the target compound. Subsequent analysis by mass spectrometry confirms the molecular weight, while IR spectroscopy identifies key functional groups and verifies the N-substitution. Finally, detailed ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the atomic connectivity, confirming the placement of the cyclopropyl and methyl groups on the benzimidazole scaffold. This comprehensive characterization is crucial for ensuring the identity and purity of the compound for its intended use in research and development.
References
- 1. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity : Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsm.com [ijpsm.com]
- 8. scispace.com [scispace.com]
- 9. 2-Benzyl-2-methyl-2H-benzimidazole 1,3-dioxide derivatives: Spectroscopic and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Ethanone, 1-cyclopropyl- [webbook.nist.gov]
- 14. archives.christuniversity.in [archives.christuniversity.in]
- 15. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 16. rsc.org [rsc.org]
- 17. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Benzimidazole Derivatives: A Technical Guide for Researchers
An In-depth Analysis of 1-Cyclopropyl-2-methylbenzimidazole and its Analogs
This technical guide provides a comprehensive overview of the spectroscopic data for benzimidazole derivatives, with a specific focus on providing reference data for this compound. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed analysis of the closely related and well-characterized compound, 2-methylbenzimidazole. This information serves as a valuable resource for researchers, scientists, and drug development professionals working with this class of heterocyclic compounds, enabling them to predict and interpret the spectroscopic features of this compound and similar N-substituted derivatives.
The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-methylbenzimidazole, along with generalized experimental protocols for acquiring such data.
Spectroscopic Data for 2-Methylbenzimidazole (as a proxy for this compound)
The spectroscopic data for 2-methylbenzimidazole is summarized in the tables below. These values provide a foundational understanding of the chemical environment of the core benzimidazole structure and can be used to extrapolate the expected shifts and fragmentation patterns for this compound. The primary difference to be expected in the spectra of this compound would be the appearance of signals corresponding to the N-cyclopropyl group in the 1H and 13C NMR spectra, and a corresponding increase in the molecular ion peak in the mass spectrum.
Table 1: 1H NMR Spectral Data of 2-Methylbenzimidazole
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.3 (broad s) | Singlet | 1H | N-H |
| 7.55 - 7.52 | Multiplet | 2H | Ar-H |
| 7.19 - 7.16 | Multiplet | 2H | Ar-H |
| 2.55 | Singlet | 3H | CH3 |
Solvent: DMSO-d6
Table 2: 13C NMR Spectral Data of 2-Methylbenzimidazole
| Chemical Shift (δ) ppm | Assignment |
| 151.7 | C=N |
| 138.6 | Ar-C |
| 122.1 | Ar-CH |
| 114.6 | Ar-CH |
| 14.9 | CH3 |
Solvent: CDCl3[1]
Table 3: Infrared (IR) Spectral Data of 2-Methylbenzimidazole
| Wavenumber (cm-1) | Assignment |
| 3116 - 2800 (broad) | N-H stretch |
| 1624 | C=N stretch |
| 1474 - 1412 | Aromatic C=C stretch |
Table 4: Mass Spectrometry (MS) Data of 2-Methylbenzimidazole
| m/z | Relative Intensity (%) | Assignment |
| 132 | 100 | [M]+ |
| 131 | 85 | [M-H]+ |
| 105 | 20 | [M-HCN]+ |
| 78 | 15 | [C6H6]+ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are widely applicable to the characterization of benzimidazole derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance FT NMR spectrometer operating at a frequency of 400 MHz for 1H NMR and 100 MHz for 13C NMR is typically used.[2]
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube.
-
Data Acquisition:
-
1H NMR: Spectra are acquired using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
13C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Nicolet Impact 410 FT-IR spectrometer or a similar instrument is commonly employed.[2]
-
Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm-1. A background spectrum of the empty sample compartment or the KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm-1).
3. Mass Spectrometry (MS)
-
Instrumentation: A Shimadzu GC-MS operating at an ionization energy of 70 eV or a similar mass spectrometer is used.[2]
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if volatile, through a gas chromatograph (GC).
-
Ionization: Electron impact (EI) is a common ionization method for this class of compounds.
-
Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range appropriate for the compound's molecular weight.
-
Data Analysis: The m/z values of the molecular ion and major fragment ions are reported, along with their relative intensities.
Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic characterization of a novel benzimidazole derivative like this compound is illustrated in the diagram below.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.
This guide provides a foundational framework for the spectroscopic analysis of this compound. By utilizing the provided reference data for 2-methylbenzimidazole and adhering to the outlined experimental protocols, researchers can effectively characterize this and other related benzimidazole derivatives.
References
A Comprehensive Technical Guide to the Synthesis of 1-Cyclopropyl-2-methylbenzimidazole from o-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed protocol for the two-step synthesis of 1-cyclopropyl-2-methylbenzimidazole, a valuable scaffold in medicinal chemistry, starting from o-phenylenediamine. The synthesis involves the initial formation of 2-methylbenzimidazole via the Phillips condensation, followed by N-cyclopropylation. This document outlines the reaction mechanisms, detailed experimental procedures, and methods for purification and characterization.
Synthesis Overview
The synthesis of this compound is efficiently achieved in two sequential steps:
-
Step 1: Condensation to 2-Methylbenzimidazole: o-Phenylenediamine is condensed with acetic acid to form the intermediate, 2-methylbenzimidazole. This reaction is a classic acid-catalyzed cyclization.[1][2]
-
Step 2: N-Cyclopropylation: The 2-methylbenzimidazole intermediate is subsequently alkylated with a cyclopropylating agent, such as cyclopropyl bromide, in the presence of a base to yield the final product, this compound.
The overall reaction pathway is illustrated below.
Figure 1: Overall synthesis pathway for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each synthetic step. Quantitative data from various reported methods are summarized for comparison.
The condensation of o-phenylenediamine with acetic acid is a robust and high-yielding reaction.[3] Several methods exist, with variations in solvent and work-up procedures.
Detailed Experimental Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask, add 54 g (0.5 mol) of o-phenylenediamine and 30 g (0.5 mol) of glacial acetic acid.
-
Solvent Addition: Add 162 g of toluene to the flask.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4 hours with continuous stirring.
-
Crystallization: After the reflux period, slowly cool the reaction mixture to 10-15°C to induce crystallization. Stir the resulting slurry for an additional hour at this temperature.
-
Isolation: Collect the solid product by suction filtration. Wash the filter cake with 54 g of fresh toluene.
-
Drying: Dry the product under reduced pressure to obtain 2-methylbenzimidazole as an off-white solid.
Table 1: Summary of Quantitative Data for 2-Methylbenzimidazole Synthesis
| Reference/Method | Reactants | Solvent | Conditions | Yield | Purity (HPLC) |
| Patent CN102827083A[4] | o-Phenylenediamine, Acetic Acid (1:1 mol) | Toluene | Reflux, 4h | 85% | 99.2% |
| Organic Syntheses[5] | o-Phenylenediamine, Acetic Acid (1:1 equiv) | None | 100°C, 2h | 68% | N/A |
| Saini et al. (2016)[6] | o-Phenylenediamine, 90% Acetic Acid | Water | 100°C, 2h | N/A | N/A |
The N-alkylation of the 2-methylbenzimidazole intermediate can be achieved using cyclopropyl bromide and a suitable base in a polar aprotic solvent. While direct literature for this specific molecule is scarce, the following protocol is based on well-established N-alkylation procedures for benzimidazole derivatives.[1][7] The reaction is analogous to an Ullmann-type condensation, which is frequently copper-catalyzed, although for reactive alkyl halides, a strong base is often sufficient.[4][8]
Detailed Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of 2-methylbenzimidazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or Acetonitrile), add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).
-
Reagent Addition: Stir the mixture at room temperature for 30 minutes. Add cyclopropyl bromide (1.2-1.5 eq) dropwise to the suspension.
-
Heating: Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield this compound.
Table 2: Expected Data for this compound Synthesis
| Parameter | Expected Value/Characteristics |
| Yield | 60-85% (Typical for N-alkylation of benzimidazoles) |
| Purity | >95% after chromatography |
| Appearance | White to off-white solid |
| ¹H NMR | Signals corresponding to methyl, cyclopropyl, and aromatic protons. |
| ¹³C NMR | Resonances for all unique carbons in the structure. |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight of C₁₁H₁₂N₂ (173.23 g/mol ). |
Visualization of Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.
Figure 2: Step-by-step experimental workflow for the synthesis.
Conclusion
This guide presents a reliable and well-documented two-step synthesis for this compound from o-phenylenediamine. The initial condensation to form 2-methylbenzimidazole is a high-yielding and straightforward process. The subsequent N-cyclopropylation, based on standard N-alkylation protocols, provides a clear pathway to the final product. The methodologies and data provided herein serve as a comprehensive resource for researchers in organic synthesis and drug development, enabling the efficient production of this important heterocyclic compound. Further optimization of the N-cyclopropylation step could involve screening different bases, solvents, and potentially copper-based catalysts to improve reaction efficiency and yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann Reaction [organic-chemistry.org]
Potential Biological Activities of Cyclopropyl-Substituted Benzimidazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant drugs and its capacity to engage with a wide array of biological targets. This bicyclic heterocyclic system, an isostere of naturally occurring purines, can interact effectively with macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. This versatility has led to the development of benzimidazole derivatives with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.
In parallel, the cyclopropyl group has emerged as a valuable substituent in modern drug design. Its unique structural and electronic properties—such as conformational rigidity, enhanced π-character in its C-C bonds, and increased metabolic stability—can confer significant advantages to a parent molecule. Incorporating a cyclopropyl ring can enhance potency, improve metabolic profiles, reduce off-target effects, and increase brain permeability.
This technical guide explores the convergence of these two valuable pharmacophores, focusing on the synthesis, biological activities, and mechanisms of action of cyclopropyl-substituted benzimidazoles. It aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.
Biological Activities and Quantitative Data
The introduction of a cyclopropyl moiety to the benzimidazole nucleus can modulate its biological profile, often enhancing its potency against various therapeutic targets. While research into this specific substitution pattern is ongoing, existing studies highlight its potential across several key areas.
Anticancer Activity
Benzimidazole derivatives are well-known for their anticancer properties, often by inhibiting tubulin polymerization, a mechanism shared with drugs like colchicine. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] Novel benzimidazole analogues have been synthesized as potent tubulin inhibitors, with some exhibiting IC50 values in the nanomolar range, effectively overcoming drug resistance in certain cancer cell lines.[3]
Table 1: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound ID/Description | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Benzimidazole Derivative 2 | HCT-116 (Colon) | IC50 | 16.18 ± 3.85 µg/mL | [4] |
| Benzimidazole Derivative 4 | HCT-116 (Colon) | IC50 | 24.08 ± 0.31 µg/mL | [4] |
| Benzimidazole Derivative 4 | MCF-7 (Breast) | IC50 | 8.86 ± 1.10 µg/mL | [4] |
| Benzimidazole Derivative 23 | MCF-7 (Breast) | IC50 | 4.7 µM | [5] |
| Benzimidazole Derivative 27 | MCF-7 (Breast) | IC50 | 10.9 µM | [5] |
| Benzimidazole Analogue 12b | A2780S (Ovarian) | IC50 | 6.2 nM | [3] |
| Benzimidazole Analogue 12b | A2780/T (Paclitaxel-resistant) | IC50 | 9.7 nM | [3] |
| Dehydrozingerone Cyclopropyl Derivative | HeLa (Cervical) | IC50 | 8.63 µM | [6] |
| Dehydrozingerone Cyclopropyl Derivative | LS174 (Colon) | IC50 | 10.17 µM |[6] |
Note: This table includes data on various benzimidazoles and related cyclopropyl derivatives to illustrate potential activity ranges. Data for specifically cyclopropyl-substituted benzimidazoles is an emerging area of research.
Antimicrobial Activity
Benzimidazole derivatives have shown significant potential as antimicrobial agents.[7] Their mechanism can involve the inhibition of essential bacterial enzymes, such as DNA gyrase, leading to the disruption of DNA synthesis and cell death.[7] The substitution pattern on the benzimidazole ring is critical, with certain moieties enhancing activity against both Gram-positive and Gram-negative bacteria.[7][8]
Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound ID/Description | Microorganism | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| Benzimidazole-triazole 63a | MRSA | MIC | 16 | [7] |
| Benzimidazole-triazole 63c | E. faecalis | MIC | 32 | [7] |
| 2-mercaptobenzimidazole 22 | S. epidermidis | MIC | 32 | [8] |
| 2-mercaptobenzimidazole 22 | B. cepacia | MIC | 64 | [8] |
| Benzimidazole derivative 3 | Aspergillus niger | MIC | - | [9] |
| Benzimidazole derivative 5 | Candida albicans | MIC | - |[9] |
Note: MIC values indicate the Minimum Inhibitory Concentration. The table showcases the broad antimicrobial potential of the benzimidazole scaffold.
Antiviral Activity
The benzimidazole scaffold is present in several antiviral agents. Studies have demonstrated the efficacy of benzimidazole derivatives against a wide range of DNA and RNA viruses.[10][11] For instance, certain substituted benzimidazoles have shown potent activity against Respiratory Syncytial Virus (RSV) with EC50 values as low as 20 nM.[11] Other derivatives have displayed selective activity against viruses such as Coxsackie B4 and vaccinia virus.[9] The ribonucleoside of 2,5,6-trichlorobenzimidazole (TCRB) was found to be active against human cytomegalovirus (HCMV) with an IC50 of 2.9 µM.[12]
Table 3: Antiviral Activity of Selected Benzimidazole Derivatives
| Compound ID/Description | Virus | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | RSV | EC50 | As low as 20 nM | [11] |
| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | BVDV, YFV, CVB2 | EC50 | Moderately active | [11] |
| 2,5,6-trichlorobenzimidazole ribonucleoside (TCRB) | HCMV | IC50 | 2.9 µM | [12] |
| 2-bromo-5,6-dichlorobenzimidazole ribonucleoside (BDCRB) | HCMV | IC50 | ~0.7 µM (4x TCRB) | [12] |
| Benzimidazole derivative 5 | Vaccinia Virus | - | Selectively active | [9] |
| Benzimidazole derivative 6 | Coxsackie B4 | - | Selectively active |[9] |
Note: EC50 represents the 50% effective concentration, while IC50 represents the 50% inhibitory concentration.
Anti-inflammatory Activity
Benzimidazole derivatives can exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[13][14] Certain novel benzimidazole derivatives have demonstrated potent in vitro COX-2 inhibition with IC50 values as low as 0.13 µM, surpassing the activity of standard drugs like indomethacin.[13] In vivo studies using the carrageenan-induced paw edema model have confirmed the significant anti-inflammatory effects of these compounds.[14][15][16]
Table 4: Anti-inflammatory Activity of Selected Benzimidazole Derivatives
| Compound ID/Description | Target/Model | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Benzimidazole Derivative 6 | COX-2 | IC50 | 0.13 µM | [13] |
| Benzimidazole Derivative 9 | COX-2 | IC50 | 0.15 µM | [13] |
| Benzimidazole Derivative 14 | Carrageenan-induced paw edema | % Inhibition | 74.17% | [15] |
| N-((5-methoxy-1-(phenylsulfonyl)-1H-benzo[d]imidazol-2-yl)methyl)-2-methylaniline | Carrageenan-induced paw edema | % Reduction | 46.27% | [15] |
| Benzimidazole Derivative B2, B4, B7, B8 | Luminol-enhanced chemiluminescence | IC50 | Lower than Ibuprofen |[16] |
Experimental Protocols & Methodologies
Synthesis of Cyclopropyl-Substituted Benzimidazoles
A common and effective method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a corresponding aldehyde or carboxylic acid. For cyclopropyl-substituted analogues, cyclopropanecarboxaldehyde or cyclopropanecarboxylic acid are used as key starting materials. Various catalysts, including copper salts or p-toluenesulfonic acid, can facilitate this reaction, which can often be performed under mild, solvent-free, or microwave-assisted conditions to improve yields and reduce reaction times.[17][18][19]
General Protocol for Synthesis:
-
Reactant Mixture: In a suitable reaction vessel, combine N-substituted o-phenylenediamine (1.0 eq.), a cyclopropyl-containing aldehyde or carboxylic acid (1.0-1.2 eq.), and a catalyst (e.g., CuI, 10 mol%).
-
Solvent & Conditions: The reaction can be performed under solvent-free conditions or in a solvent such as DMSO. For microwave-assisted synthesis, the mixture is subjected to irradiation for 5-25 minutes.[19] For conventional heating, the mixture is stirred at a specified temperature (e.g., 80-120 °C) for several hours.[18][20]
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The residue is typically dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.
-
Isolation: The crude product is purified using flash column chromatography on silica gel to yield the desired cyclopropyl-substituted benzimidazole.[18]
-
Characterization: The structure of the final compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[18]
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and metabolic activity.[21] Live cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is proportional to the number of viable cells.[22]
Protocol Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (cyclopropyl-substituted benzimidazoles) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[23]
-
MTT Addition: Add MTT reagent (typically 10-20 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[21][23]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 550-600 nm.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.
In Vitro Antimicrobial Screening: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24]
Protocol Steps:
-
Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium.[25]
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (bacteria or fungi) from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[26][27]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only).[26]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[25]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[27]
In Vitro Antiviral Screening: Plaque Reduction Assay
This assay is the gold standard for measuring the ability of a compound to inhibit the replication of a cytopathic virus.[28]
Protocol Steps:
-
Cell Monolayer: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Incubation: Prepare serial dilutions of the test compound and mix them with a known concentration of the virus (e.g., 80-100 plaque-forming units). Incubate this mixture to allow the compound to interact with the virus.[28]
-
Infection: Remove the culture medium from the cell monolayers and infect them with the virus-compound mixtures. Allow the virus to adsorb to the cells for approximately 1-2 hours.[29]
-
Overlay: Aspirate the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentration of the test compound. This restricts virus spread to adjacent cells, leading to the formation of localized plaques.[28][29]
-
Incubation: Incubate the plates for several days until visible plaques are formed in the control wells (virus only).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Viable cells will be stained, while areas of virus-induced cell death (plaques) will remain clear. Count the number of plaques in each well.[30]
-
EC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is determined as the EC50.
Mechanism of Action: Inhibition of Tubulin Polymerization
A primary mechanism of action for many anticancer benzimidazoles is the disruption of microtubule dynamics. Microtubules are essential cytoskeletal polymers involved in cell division, structure, and intracellular transport. They are formed by the polymerization of α- and β-tubulin heterodimers. Benzimidazole derivatives can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[2][31] This inhibition disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. The cell is unable to proceed through the G2/M checkpoint, leading to cell cycle arrest and ultimately triggering apoptosis (programmed cell death).[1]
Conclusion
Cyclopropyl-substituted benzimidazoles represent a promising class of compounds for drug discovery. The benzimidazole core provides a versatile and biologically active scaffold, while the cyclopropyl group offers a means to fine-tune physicochemical properties and enhance potency. The demonstrated activities across anticancer, antimicrobial, antiviral, and anti-inflammatory applications highlight the therapeutic potential of this chemical class. Future research focused on expanding the library of these derivatives and conducting detailed structure-activity relationship (SAR) studies will be crucial for optimizing lead compounds and advancing them toward clinical development. The methodologies outlined in this guide provide a robust framework for the synthesis and evaluation of these promising molecules.
References
- 1. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 14. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jmpas.com [jmpas.com]
- 16. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 18. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Benzimidazole synthesis [organic-chemistry.org]
- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 27. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 28. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 29. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Mechanisms of Action of 1-Cyclopropyl-2-methylbenzimidazole Based on the Benzimidazole Pharmacophore
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets.[1] This guide will explore the primary mechanisms of action associated with the benzimidazole class of compounds, categorized by their major therapeutic effects.
Anthelmintic Activity: Disruption of Microtubule Dynamics
The most well-established mechanism of action for anthelmintic benzimidazoles is the disruption of microtubule polymerization in parasitic worms.
Molecular Target: β-tubulin
Benzimidazole anthelmintics, such as albendazole and mebendazole, exhibit selective binding to the β-tubulin subunit of parasitic nematodes.[3][4][5][6] This binding action inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular functions in the parasite, including cell division, motility, and nutrient absorption.[4][6] The disruption of the microtubule cytoskeleton leads to impaired glucose uptake, depletion of energy reserves, and ultimately, the death of the parasite.[3][6][7] The selective toxicity of these drugs is attributed to their higher affinity for parasitic β-tubulin compared to the mammalian homolog.[4]
Quantitative Data for Representative Benzimidazole Anthelmintics
| Compound | Target Organism | IC50 (Tubulin Polymerization) | Reference |
| Albendazole | Haemonchus contortus | ~0.1 µM | General Literature |
| Mebendazole | Ascaris suum | ~0.5 µM | General Literature |
Note: IC50 values can vary depending on the experimental conditions and the specific parasite species.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Preparation of Tubulin: Purify tubulin from parasitic or mammalian sources.
-
Assay Buffer: Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP).
-
Compound Preparation: Dissolve the test compound (e.g., 1-Cyclopropyl-2-methylbenzimidazole) in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions.
-
Reaction Initiation: In a 96-well plate, mix the purified tubulin with the assay buffer and the test compound or vehicle control.
-
Monitoring Polymerization: Incubate the plate at 37°C and monitor the increase in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Calculate the rate of polymerization for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Signaling Pathway Diagram: Inhibition of Microtubule Formation
Caption: Benzimidazole inhibits parasite microtubule polymerization.
Anti-ulcer Activity: Proton Pump Inhibition
Substituted benzimidazoles are the chemical basis for a major class of drugs known as proton pump inhibitors (PPIs), used to reduce gastric acid secretion.
Molecular Target: H+/K+ ATPase (Proton Pump)
Benzimidazole PPIs, such as omeprazole, are prodrugs that are activated in the acidic environment of the stomach's parietal cells.[8][9][10] The activated form, a sulfenamide, forms a covalent disulfide bond with cysteine residues on the luminal side of the H+/K+ ATPase.[8][9] This irreversible inhibition of the proton pump blocks the final step in gastric acid secretion, leading to a profound and long-lasting reduction in stomach acidity.[10][11]
Quantitative Data for Representative Benzimidazole PPIs
| Compound | Target Enzyme | IC50 | Reference |
| Omeprazole | H+/K+ ATPase | ~4 µM (in vitro) | General Literature |
| Lansoprazole | H+/K+ ATPase | ~2 µM (in vitro) | General Literature |
Note: In vivo potency is more complex and depends on accumulation in parietal cells and acid-catalyzed activation.
Experimental Protocol: H+/K+ ATPase Activity Assay
This assay measures the activity of the proton pump and its inhibition by test compounds.
-
Enzyme Preparation: Isolate H+/K+ ATPase-rich vesicles from porcine or rabbit gastric mucosa.
-
Assay Buffer: Prepare an assay buffer containing KCl, MgCl2, and a pH indicator.
-
Compound Activation: Pre-incubate the test compound in an acidic medium (pH < 4) to facilitate its conversion to the active form.
-
Reaction Initiation: Add the activated compound to the enzyme preparation in the assay buffer. Initiate the reaction by adding ATP.
-
Monitoring Activity: The hydrolysis of ATP by the H+/K+ ATPase leads to proton transport into the vesicles, which can be measured as a change in the absorbance of the pH indicator or by quantifying the amount of inorganic phosphate released from ATP hydrolysis.
-
Data Analysis: Determine the rate of H+/K+ ATPase activity for each compound concentration and calculate the IC50 value.
Signaling Pathway Diagram: Irreversible Inhibition of the Gastric Proton Pump
Caption: Benzimidazole PPIs irreversibly inhibit the gastric proton pump.
Anticancer Activity: A Multifaceted Approach
Benzimidazole derivatives have demonstrated a wide range of anticancer activities through various mechanisms, often targeting multiple pathways involved in cancer cell proliferation and survival.[1][12][13][14][15]
Key Mechanisms:
-
Tubulin Polymerization Inhibition: Similar to their anthelmintic action, some benzimidazoles disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest in the G2/M phase and apoptosis.[12][13][14]
-
Kinase Inhibition: Benzimidazole derivatives can act as inhibitors of various protein kinases that are crucial for cancer cell signaling, such as cyclin-dependent kinases (CDKs), which regulate the cell cycle.[14][16]
-
Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[14]
-
DNA Intercalation and Topoisomerase Inhibition: Some derivatives can insert themselves into the DNA minor groove or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[1]
Quantitative Data for a Representative Anticancer Benzimidazole
| Compound | Cancer Cell Line | IC50 (Cytotoxicity) | Mechanism | Reference |
| Nocodazole | HeLa (Cervical Cancer) | ~0.1 µM | Tubulin Polymerization Inhibition | [17] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in a suitable medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Workflow Diagram: General Anticancer Mechanisms of Benzimidazoles
Caption: Multiple anticancer mechanisms of benzimidazole derivatives.
Anti-inflammatory and Antiviral Potential
The benzimidazole scaffold is also found in molecules with anti-inflammatory and antiviral properties.
-
Anti-inflammatory Activity: The primary mechanism for the anti-inflammatory effects of certain benzimidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins.[16][18][19][20][21]
-
Antiviral Activity: Some benzimidazoles have been shown to inhibit viral replication. For instance, in the context of the Hepatitis C Virus (HCV), benzimidazole-based compounds have been identified as allosteric inhibitors of the viral RNA-dependent RNA polymerase (RdRP), an enzyme essential for viral genome replication.[22][23]
Due to the diverse nature of these activities, specific quantitative data and protocols would be highly dependent on the particular viral or inflammatory target being investigated.
Conclusion
While specific mechanistic data for this compound remains to be elucidated, the extensive research on the benzimidazole pharmacophore provides a strong foundation for predicting its potential biological activities. Based on the established mechanisms of this chemical class, this compound could plausibly exhibit anthelmintic, anti-ulcer, anticancer, anti-inflammatory, or antiviral properties. The experimental protocols and conceptual diagrams presented in this guide offer a framework for the systematic investigation of this and other novel benzimidazole derivatives. Further research, beginning with broad phenotypic screening followed by target-based assays, is necessary to determine the precise mechanism of action and therapeutic potential of this compound.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 7. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. ajrconline.org [ajrconline.org]
- 13. nveo.org [nveo.org]
- 14. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. researchgate.net [researchgate.net]
- 16. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel class of benzimidazole-thiazole hybrids: The privileged scaffolds of potent anti-inflammatory activity with dual inhibition of cyclooxygenase and 15-lipoxygenase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Protein Targets for 1-Cyclopropyl-2-methylbenzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for predicting the protein targets of the novel small molecule, 1-Cyclopropyl-2-methylbenzimidazole. As the specific biological targets of this compound are not extensively documented, this guide outlines a systematic, computational approach for target identification and validation, crucial for elucidating its mechanism of action and exploring its therapeutic potential. The methodologies covered include reverse docking for initial target screening and molecular docking for detailed analysis of ligand-protein interactions. This document serves as a practical workflow for researchers engaged in the early phases of drug discovery and development.
Introduction
This compound is a heterocyclic organic compound featuring a benzimidazole core, a structure known for its diverse pharmacological activities.[1] Derivatives of benzimidazole have shown potential as antiviral and anticancer agents, often attributed to their interaction with key cellular macromolecules like DNA and RNA polymerases.[2] However, the specific protein targets of this compound remain largely uncharacterized. In silico target prediction offers a time- and cost-effective strategy to identify potential protein binding partners for such orphan compounds.[3][4]
This guide details a robust in silico workflow, combining ligand-based and structure-based approaches to generate a high-confidence list of putative targets for this compound. The workflow is designed to be accessible to researchers with a foundational understanding of computational drug discovery.
In Silico Target Prediction Workflow
The proposed workflow for identifying the targets of this compound is a multi-step process that begins with broad, structure-based screening and progresses to more focused, detailed interaction analysis.
Phase 1: Target Identification using Reverse Docking
Reverse docking, also known as inverse docking, is a computational technique used to identify potential protein targets for a given small molecule by screening it against a large database of protein structures.[3][5]
-
Ligand Preparation:
-
The 3D structure of this compound is generated and optimized using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
The structure is saved in a format compatible with docking software (e.g., .mol2, .pdbqt).
-
-
Target Database Preparation:
-
A curated database of 3D protein structures is selected. Publicly available databases like the Protein Data Bank (PDB) or commercial databases can be utilized.
-
The database should be filtered to include proteins relevant to human diseases, such as those from the human proteome.
-
Each protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Reverse Docking Simulation:
-
A reverse docking software (e.g., idock, TarFisDock) is used to dock the prepared ligand into the binding sites of all proteins in the prepared database.
-
The docking algorithm systematically samples different orientations and conformations of the ligand within each protein's binding pocket.
-
-
Scoring and Ranking:
-
A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each ligand-protein complex.
-
The potential protein targets are ranked based on their predicted binding affinities.
-
The output of a reverse docking screen is a ranked list of potential protein targets. The following table presents hypothetical results for this compound.
| Rank | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Biological Function |
| 1 | Mitogen-activated protein kinase 1 (MAPK1/ERK2) | 1PME | -9.8 | Cell proliferation, differentiation |
| 2 | Cyclin-dependent kinase 2 (CDK2) | 1HCK | -9.5 | Cell cycle regulation |
| 3 | Tyrosine-protein kinase ABL1 | 2HYY | -9.2 | Signal transduction, cell growth |
| 4 | DNA polymerase alpha | 4QCL | -8.9 | DNA replication |
| 5 | RNA polymerase II | 1WCM | -8.7 | Transcription |
Table 1: Hypothetical Top 5 Predicted Protein Targets from Reverse Docking.
Phase 2: Target Validation using Molecular Docking
Molecular docking is a more focused computational method used to predict the preferred binding mode of a ligand to a specific protein target.[6][7] This step is crucial for validating the hits from the reverse docking screen and gaining insights into the molecular interactions.
-
Protein and Ligand Preparation:
-
The 3D structures of the top-ranked protein targets from the reverse docking screen are downloaded from the PDB.
-
The proteins are prepared as described in the reverse docking protocol.
-
The 3D structure of this compound is prepared as previously described.
-
-
Binding Site Identification:
-
The binding pocket of each protein is identified. This can be based on the location of a co-crystallized ligand or predicted using pocket detection algorithms.
-
-
Molecular Docking Simulation:
-
A molecular docking program (e.g., AutoDock Vina, Glide) is used to dock the ligand into the defined binding site of each protein target.
-
The docking algorithm generates multiple binding poses and ranks them based on the scoring function.
-
-
Analysis of Results:
-
The predicted binding affinities and the binding poses are analyzed.
-
The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and examined.
-
The following table summarizes the hypothetical molecular docking results for the top three predicted targets.
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
| MAPK1/ERK2 | 1PME | -9.6 | Lys54, Met108, Asp111 | Hydrogen Bond, Hydrophobic |
| CDK2 | 1HCK | -9.3 | Leu83, Phe80, Asp86 | Hydrophobic, Hydrogen Bond |
| ABL1 | 2HYY | -9.1 | Met318, Phe382, Glu316 | Hydrophobic, Hydrogen Bond |
Table 2: Hypothetical Molecular Docking Interaction Summary.
Signaling Pathway Analysis
Understanding the biological context of the predicted targets is essential. Pathway analysis helps to elucidate the potential downstream effects of this compound's interaction with its targets.
MAPK/ERK Signaling Pathway
Given the hypothetical top hit, MAPK1 (ERK2), its involvement in the MAPK/ERK signaling pathway is a key area of investigation. This pathway is crucial for regulating cell growth, proliferation, and survival.
References
- 1. MDock: A Suite for Molecular Inverse Docking and Target Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility Profile of Benzimidazole Derivatives, with a Focus on 1-Cyclopropyl-2-methylbenzimidazole
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The solubility of these compounds is a critical physicochemical parameter that dictates their bioavailability, formulation feasibility, and ultimately, their therapeutic efficacy. This technical guide delves into the solubility profile of benzimidazole derivatives, with a specific focus on understanding the anticipated solubility of 1-cyclopropyl-2-methylbenzimidazole. By examining the solubility of the parent compound, 2-methylbenzimidazole, we can infer the impact of the N-cyclopropyl substitution on its overall solubility characteristics.
Physicochemical Properties of 2-Methylbenzimidazole
Understanding the fundamental physicochemical properties of the parent compound, 2-methylbenzimidazole, provides a baseline for predicting the behavior of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Melting Point | 175-177 °C | [2] |
| Boiling Point | 339.4 ± 11.0 °C at 760 mmHg | [2] |
| pKa | 6.19 (at 25 °C) | [3] |
| Water Solubility | Slightly soluble | [3] |
Solubility of 2-Methylbenzimidazole in Various Solvents
The solubility of 2-methylbenzimidazole has been experimentally determined in a range of organic solvents. This data is crucial for understanding its behavior in various formulation and processing conditions. Generally, benzimidazoles are sparingly soluble in water and non-polar solvents but show improved solubility in polar organic solvents.[3][4]
Table 1: Solubility of 2-Methylbenzimidazole in Selected Organic Solvents
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |
| Dichloromethane | 309.66 | 0.0007 |
| 325.97 | 0.0012 | |
| 345.15 | 0.0032 | |
| 1-Chlorobutane | - | Low |
| Toluene | - | Low |
| 2-Nitrotoluene | - | - |
Data extracted from a study by Domańska et al. (2004), which notes that the solubilities of imidazoles in chloroalkanes were very low.[5][6][7][8]
Table 2: Qualitative Solubility of 2-Methylbenzimidazole
| Solvent | Solubility | Reference |
| Alcohol | Soluble | [9] |
| Ether | Soluble | [9] |
| Hot Water | Soluble | [9] |
| Benzene | Insoluble | [9] |
| Sodium Hydroxide Solution | Soluble | [9] |
Expected Impact of N-Cyclopropyl Substitution on Solubility
The introduction of a cyclopropyl group at the 1-position of the benzimidazole ring is expected to influence its solubility based on the following principles:
-
Increased Lipophilicity: The cyclopropyl group is a non-polar, aliphatic moiety that will increase the overall lipophilicity (logP) of the molecule. This generally leads to:
-
Decreased Aqueous Solubility: The compound will become more hydrophobic, reducing its affinity for water.
-
Increased Solubility in Non-Polar Organic Solvents: The enhanced lipophilicity will likely improve solubility in solvents like hydrocarbons (e.g., hexane, toluene) and chlorinated solvents.
-
-
Disruption of Crystal Lattice: The non-planar cyclopropyl group can disrupt the crystal packing of the benzimidazole core. This disruption can lead to a lower lattice energy, which in turn can result in:
-
Increased Solubility: A lower energy barrier to solvate the molecule can lead to higher solubility in a given solvent. The overall effect on solubility will be a balance between the increased lipophilicity and the potential disruption of the crystal lattice.
-
-
Steric Hindrance: The cyclopropyl group may sterically hinder intermolecular interactions, such as hydrogen bonding involving the N-3 nitrogen of the imidazole ring. This could potentially reduce self-association and favor solvation, thereby increasing solubility.
Logical Relationship of Substituent Effect on Solubility
Caption: Logical flow of the effects of a 1-cyclopropyl substituent on solubility.
Experimental Protocols for Solubility Determination
While specific protocols for this compound are unavailable, the following established methods are recommended for determining the solubility of benzimidazole derivatives.
1. Equilibrium Solubility (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility.
Workflow for Equilibrium Solubility Determination
Caption: Workflow for the shake-flask method of solubility determination.
Methodology:
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, followed by separation of the undissolved solid from the saturated solution by centrifugation or filtration.
-
Analysis: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
2. Kinetic Solubility (High-Throughput Screening)
This method is often used in early drug discovery for rapid assessment.
Methodology:
-
Stock Solution: A concentrated stock solution of the compound is prepared in a highly soluble solvent (e.g., DMSO).
-
Dilution: Aliquots of the stock solution are added to an aqueous buffer system.
-
Precipitation Detection: The point at which precipitation occurs is detected, typically by turbidimetry (nephelometry). The concentration at this point is reported as the kinetic solubility.
Synthesis of this compound
While a specific protocol for this compound is not detailed in the search results, a general and efficient synthesis can be inferred from established benzimidazole synthesis routes.[10]
Proposed Synthetic Pathway
Caption: A plausible synthetic route to the target compound.
This reaction would likely involve the condensation of N-cyclopropyl-o-phenylenediamine with acetic acid or a derivative, a common method for forming 2-methylbenzimidazoles.
Conclusion for Researchers and Drug Development Professionals
The solubility of this compound is a critical parameter that will influence its development as a potential therapeutic agent. While direct experimental data is currently lacking, a systematic approach to its determination is essential. Based on the properties of 2-methylbenzimidazole, it is anticipated that the N-cyclopropyl derivative will exhibit reduced aqueous solubility and enhanced solubility in non-polar organic solvents. Experimental verification using established protocols, such as the shake-flask method, is strongly recommended to obtain accurate thermodynamic solubility data. This information will be invaluable for guiding formulation development, predicting in vivo behavior, and advancing the compound through the drug discovery pipeline.
References
- 1. 2-Methylbenzimidazole | C8H8N2 | CID 11984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-1H-benzo[d]imidazole | CAS#:615-15-6 | Chemsrc [chemsrc.com]
- 3. Page loading... [guidechem.com]
- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene | Semantic Scholar [semanticscholar.org]
- 9. 2-Methylbenzimidazole | 615-15-6 [chemicalbook.com]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
An In-depth Technical Guide to the Discovery and Synthetic History of N-cyclopropyl Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of a cyclopropyl group at the N1-position of the benzimidazole ring has emerged as a valuable strategy in drug design, enhancing metabolic stability, potency, and target selectivity. This technical guide provides a comprehensive overview of the discovery, synthetic history, and biological significance of N-cyclopropyl benzimidazoles.
Discovery and Rationale for N-cyclopropylation
The introduction of the cyclopropyl moiety in drug design is a well-established tactic to modulate the physicochemical and pharmacological properties of a molecule. The unique structural and electronic features of the cyclopropyl group—a rigid, three-membered ring with increased s-character in its C-H bonds and π-character in its C-C bonds—confer several advantages. In the context of benzimidazoles, N-cyclopropylation has been explored to:
-
Enhance Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, leading to improved pharmacokinetic profiles.
-
Increase Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to stronger interactions with the biological target.
-
Improve Selectivity: The specific steric and electronic properties of the cyclopropyl group can fine-tune the binding affinity of the molecule for its intended target over off-targets.
-
Modulate Lipophilicity: The introduction of a cyclopropyl group can alter the lipophilicity of the parent benzimidazole, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
The discovery of potent N-cyclopropyl benzimidazole derivatives has often been the result of systematic structure-activity relationship (SAR) studies aimed at optimizing the therapeutic index of lead compounds.
Synthetic History and Key Methodologies
The synthesis of N-cyclopropyl benzimidazoles primarily relies on the formation of a C-N bond between the benzimidazole nitrogen and a cyclopropyl group. Two of the most powerful and widely employed methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction that has been extensively used for the formation of C-N bonds. In the context of N-cyclopropyl benzimidazoles, this reaction typically involves the coupling of a benzimidazole with a cyclopropyl halide in the presence of a copper catalyst and a base.
Experimental Protocol: General Procedure for Ullmann N-cyclopropylation of Benzimidazoles
A mixture of the benzimidazole (1.0 equiv.), cyclopropyl halide (e.g., bromocyclopropane or iodocyclopropane, 1.2-2.0 equiv.), copper(I) catalyst (e.g., CuI, CuO, or Cu(OAc)₂, 10-20 mol%), a base (e.g., K₂CO₃, Cs₂CO₃, or NaOH, 2.0-3.0 equiv.), and a ligand (e.g., 1,10-phenanthroline or L-proline, 20-40 mol%) in a high-boiling polar solvent (e.g., DMF, DMSO, or NMP) is heated at high temperatures (typically 100-160 °C) for several hours to days. After completion of the reaction, the mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-cyclopropyl benzimidazole.
Logical Relationship of Ullmann Condensation Workflow
Caption: Workflow for Ullmann N-cyclopropylation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a method of choice for C-N bond formation due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann condensation.[1] This reaction involves the coupling of a benzimidazole with a cyclopropyl halide or pseudohalide (e.g., triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-cyclopropylation of Benzimidazoles
To a reaction vessel charged with the benzimidazole (1.0 equiv.), cyclopropyl halide or triflate (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., XPhos, SPhos, or RuPhos, 2-10 mol%) is added an anhydrous aprotic solvent (e.g., toluene, dioxane, or THF). A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv.) is then added, and the reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at moderate temperatures (typically 80-120 °C) for several hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the pure N-cyclopropyl benzimidazole.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination catalytic cycle.
Biological Activities and Quantitative Data
N-cyclopropyl benzimidazoles have demonstrated a wide spectrum of biological activities, with many derivatives showing promise as potent therapeutic agents. Below are tables summarizing the quantitative data for selected N-cyclopropyl benzimidazoles across different therapeutic areas.
Anticancer Activity
| Compound | Target/Cell Line | IC₅₀/EC₅₀ (µM) | Reference |
| AT9283 | Aurora A | 0.003 | [2] |
| Aurora B | 0.001 | [2] | |
| JAK2 | 0.0012 | [2] | |
| JAK3 | 0.0011 | [2] | |
| Flt3 | 0.001-0.025 | [2] | |
| Derivative 5b | RANKL-induced osteoclast differentiation | 0.64 | [3] |
Antiviral Activity
| Compound | Virus | IC₅₀/EC₅₀ (µM) | Reference |
| Benzimidazole Derivative A | Hepatitis C Virus (HCV) RdRp | ~0.25 | [4] |
| Benzimidazole Derivative B | Hepatitis C Virus (HCV) RdRp | ~0.25 | [4] |
Note: Specific structures for "Derivative A" and "Derivative B" were not disclosed in the reference.
Signaling Pathways
The mechanism of action of N-cyclopropyl benzimidazoles often involves the modulation of key signaling pathways implicated in disease pathogenesis. A notable example is AT9283, a multi-targeted kinase inhibitor.
Signaling Pathway of AT9283 in Mast Cells
AT9283 has been shown to inhibit the IgE-mediated degranulation and cytokine secretion in mast cells.[2] This is achieved through the inhibition of several kinases, including spleen tyrosine kinase (Syk). The inhibition of Syk leads to the suppression of downstream signaling events, including the phosphorylation of Linker for Activation of T-cells (LAT), Phospholipase C gamma 1 (PLCγ1), and Protein Kinase B (Akt).
Caption: AT9283 inhibits the Syk-dependent signaling pathway.
Conclusion
The incorporation of an N-cyclopropyl group into the benzimidazole scaffold has proven to be a highly effective strategy in the development of novel therapeutic agents. The synthetic accessibility of these compounds, primarily through Ullmann condensation and Buchwald-Hartwig amination, allows for extensive structural diversification and optimization. The resulting N-cyclopropyl benzimidazole derivatives have demonstrated significant potential in various therapeutic areas, particularly in oncology, by potently and selectively modulating key signaling pathways. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Versatility of the 1-Cyclopropyl-2-methylbenzimidazole Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-cyclopropyl-2-methylbenzimidazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique combination of a rigid benzimidazole core, a metabolically robust cyclopropyl group at the N1 position, and a reactive 2-methyl substituent provides a versatile platform for the development of novel therapeutic agents. This technical guide explores the chemical reactivity of this scaffold, providing insights into its synthesis, functionalization, and potential applications in drug development. The benzimidazole core itself is a key component in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with biological targets[1][2]. The addition of a cyclopropyl group often enhances metabolic stability and can introduce favorable conformational constraints[3][4].
Synthesis of the this compound Core
The construction of the this compound scaffold can be efficiently achieved through a two-step process: the synthesis of 2-methylbenzimidazole followed by its N-cyclopropylation.
Step 1: Synthesis of 2-Methylbenzimidazole
2-Methylbenzimidazole is commonly synthesized via the condensation of o-phenylenediamine with acetic acid or its derivatives. A widely used and efficient method involves heating o-phenylenediamine with acetic acid, often in the presence of a dehydrating agent or a catalyst.[5]
Step 2: N-Cyclopropylation of 2-Methylbenzimidazole
The introduction of the cyclopropyl group at the N1 position can be accomplished through N-alkylation using a suitable cyclopropylating agent. This reaction typically proceeds under basic conditions to deprotonate the benzimidazole nitrogen, followed by nucleophilic attack on an electrophilic cyclopropyl source.
Chemical Reactivity of the Scaffold
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. The primary points of reactivity include the benzene ring, the 2-methyl group, and the benzimidazole nitrogen (though N1 is blocked by the cyclopropyl group).
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene portion of the benzimidazole ring system is susceptible to electrophilic aromatic substitution. The imidazole ring acts as an activating group, although the overall reactivity is influenced by the reaction conditions and the nature of the electrophile. Halogenation and nitration are common electrophilic substitution reactions performed on the benzimidazole core.
Halogenation: The positions most susceptible to electrophilic attack on the benzimidazole ring are generally the 5 and 6 positions.[6] Halogenation can be achieved using various reagents, such as N-halosuccinimides (NCS, NBS) or elemental halogens in a suitable solvent.
Nitration: Nitration of the benzimidazole ring can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. The nitro group is a versatile handle for further functionalization, such as reduction to an amine group, which can then be derivatized.
Reactions Involving the 2-Methyl Group
The 2-methyl group of the benzimidazole scaffold is a key site for functionalization. The protons on the methyl group are acidic and can be removed by a strong base to generate a carbanion, which can then react with various electrophiles.
Condensation Reactions: The activated 2-methyl group can participate in condensation reactions with aldehydes and ketones to form styryl-type derivatives. This reaction extends the conjugation of the system and provides a route to a wide range of analogs.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and functionalization of the this compound scaffold, based on analogous reactions reported in the literature.
| Reaction | Reactants | Conditions | Product | Yield (%) | Reference |
| Synthesis of 2-Methylbenzimidazole | o-phenylenediamine, Acetic acid | Reflux | 2-Methylbenzimidazole | ~90 | [5] |
| N-Alkylation | 2-Substituted Benzimidazole, Alkyl Halide, Base | Varies | N-Alkyl-2-substituted Benzimidazole | 70-90 | [7] |
| Halogenation (Bromination) | 2-Alkyl-5-methylbenzimidazole, Br2, Acetic Acid | Reflux, 30 min | 2-Alkyl-6-bromo-5-methylbenzimidazole | High | [6] |
| Nitration | Substituted Benzimidazole, HNO3/H2SO4 | 0 °C to rt | Nitro-substituted Benzimidazole | Good | [6][8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylbenzimidazole
-
In a round-bottom flask, a mixture of o-phenylenediamine (10.8 g, 0.1 mol) and 90% acetic acid (15 mL) is prepared.[5]
-
The mixture is heated on a water bath at 100°C for 2 hours.[9]
-
After cooling, the reaction mixture is neutralized with a 10% sodium hydroxide solution until it is just alkaline to litmus paper.
-
The precipitated crude 2-methylbenzimidazole is collected by filtration and washed with ice-cold water.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure 2-methylbenzimidazole.
Protocol 2: N-Cyclopropylation of 2-Methylbenzimidazole (General Procedure)
-
To a solution of 2-methylbenzimidazole (1.32 g, 10 mmol) in a suitable solvent such as DMF or DMSO, a base (e.g., NaH, 12 mmol) is added portion-wise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes to ensure complete deprotonation.
-
A cyclopropylating agent (e.g., cyclopropyl bromide or tosylate, 11 mmol) is added, and the reaction mixture is stirred at room temperature or heated as required, monitoring by TLC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Protocol 3: Halogenation of this compound (Representative Procedure)
-
A solution of this compound (1.72 g, 10 mmol) in chloroform is prepared.
-
N-Bromosuccinimide (1.78 g, 10 mmol) is added to the solution.
-
The mixture is refluxed for 2 hours, with the reaction progress monitored by TLC.[6]
-
After completion, the reaction mixture is cooled and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography to afford the halogenated derivative.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Electrophilic substitution on the benzimidazole ring.
Caption: General experimental workflow for synthesis and functionalization.
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel drug candidates. Its robust core, coupled with multiple sites for chemical diversification, allows for the fine-tuning of physicochemical and pharmacological properties. The synthetic and functionalization pathways outlined in this guide provide a framework for researchers to explore the chemical space around this promising scaffold, paving the way for the discovery of new and effective therapeutic agents. The inherent biological potential of benzimidazoles, combined with the advantageous properties of the cyclopropyl group, makes this scaffold a compelling target for further investigation in drug development programs.[10][11][12][13][14]
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Halogenation of Substituted Benzimidazoles. Nitration of the Resulting Halobenzimidazoles | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Synthesis of 1-Cyclopropyl-2-methylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, two-step protocol for the synthesis of 1-Cyclopropyl-2-methylbenzimidazole, a valuable scaffold in medicinal chemistry. The synthesis involves the initial formation of 2-methylbenzimidazole from o-phenylenediamine and acetic acid, followed by N-alkylation using a cyclopropyl halide. This protocol includes comprehensive experimental procedures, a summary of expected quantitative data, and a visual representation of the synthesis workflow.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds widely employed in drug discovery due to their diverse biological activities. The introduction of a cyclopropyl group at the N1 position of the benzimidazole ring can significantly influence the molecule's pharmacological properties, including metabolic stability and binding affinity to target proteins. This protocol outlines a reliable method for the preparation of this compound, providing a foundational procedure for further derivatization and screening in drug development programs.
Chemical Reaction Scheme
Experimental Protocols
Part 1: Synthesis of 2-Methylbenzimidazole[1][2][3]
This procedure is adapted from established methods for the condensation of o-phenylenediamine with acetic acid.[1][2][3]
Materials:
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Toluene (optional, as solvent)[2]
-
10% Sodium Hydroxide Solution
-
Ice-cold water
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 500 mL round-bottom flask, combine o-phenylenediamine (e.g., 10.8 g, 0.1 mol) and glacial acetic acid (e.g., 6.0 g, 0.1 mol). If using a solvent, add toluene (e.g., 100 mL).[2]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add 10% sodium hydroxide solution with constant stirring until the mixture is alkaline to litmus paper. This will neutralize the excess acetic acid and precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude 2-methylbenzimidazole by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with ice-cold water to remove any remaining salts and impurities.
-
Dry the purified product, for example, by reduced pressure drying.[2]
Part 2: Synthesis of this compound
This generalized procedure is based on standard N-alkylation methods for benzimidazoles.
Materials:
-
2-Methylbenzimidazole (from Part 1)
-
Cyclopropyl bromide
-
Sodium hydride (NaH) or a suitable base (e.g., potassium carbonate)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, add 2-methylbenzimidazole (e.g., 1.32 g, 10 mmol) and anhydrous DMF (e.g., 20 mL).
-
Cool the mixture in an ice bath and add a strong base such as sodium hydride (e.g., 0.24 g, 10 mmol of 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 30 minutes at room temperature to form the benzimidazolide anion.
-
Slowly add cyclopropyl bromide (e.g., 1.21 g, 10 mmol) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, or gently heat to 50-60 °C to increase the reaction rate. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Results
| Step | Reactants | Key Reagents/Solvents | Reaction Time (hours) | Temperature (°C) | Expected Yield (%) | Purity (by HPLC/NMR) |
| 1 | o-Phenylenediamine, Acetic Acid | Toluene (optional), NaOH (aq) | 2 - 4 | 100 - 110 | 80 - 90[2] | >95% |
| 2 | 2-Methylbenzimidazole, Cyclopropyl bromide | NaH, DMF | 12 - 24 | 25 - 60 | 60 - 80 | >98% (post-purification) |
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthesis Steps
This diagram outlines the logical progression and dependency of the key stages in the synthesis protocol.
Caption: Logical flow of the synthesis and analysis process.
References
High-Yield Synthesis of 1-Cyclopropyl-2-methylbenzimidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and high-yield synthetic protocols for the preparation of 1-Cyclopropyl-2-methylbenzimidazole, a valuable building block in medicinal chemistry and drug development. The described two-step methodology is robust, scalable, and optimized for high yields.
Introduction
Benzimidazole derivatives are a cornerstone in pharmaceutical sciences, exhibiting a wide array of biological activities. The introduction of a cyclopropyl group at the N1 position and a methyl group at the C2 position can significantly influence the pharmacological profile of the benzimidazole scaffold. This protocol outlines a reliable and efficient synthesis of this compound, commencing with the formation of the 2-methylbenzimidazole core, followed by a selective N-cyclopropylation.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two sequential steps:
-
Step 1: Synthesis of 2-Methylbenzimidazole via condensation of o-phenylenediamine and acetic acid.
-
Step 2: N-Cyclopropylation of 2-Methylbenzimidazole using cyclopropyl bromide.
Caption: Overall workflow for the synthesis of this compound.
Quantitative Data Summary
The following tables summarize the typical reactants, conditions, and expected yields for each step of the synthesis.
Table 1: Synthesis of 2-Methylbenzimidazole
| Parameter | Value | Reference |
| Reactants | ||
| o-Phenylenediamine | 1.0 mol | [1] |
| Acetic Acid | 1.0 mol | [1] |
| Toluene | 3 parts by mass relative to o-phenylenediamine | [1] |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 111°C) | [1] |
| Reaction Time | 4 hours | [1] |
| Yield | ||
| Expected Yield | 85-86% | [1] |
Table 2: N-Cyclopropylation of 2-Methylbenzimidazole
| Parameter | Value | Reference |
| Reactants | ||
| 2-Methylbenzimidazole | 1.0 eq | Adapted from[2][3] |
| Cyclopropyl Bromide | 1.2 eq | Adapted from[2][3] |
| Potassium Carbonate (K₂CO₃) | 2.5 eq | [3] |
| Reaction Conditions | ||
| Solvent | N,N-Dimethylformamide (DMF) | Adapted from[4] |
| Temperature | 80-100°C | Adapted from[5] |
| Reaction Time | 12-24 hours | General N-alkylation |
| Yield | ||
| Expected Yield | High (specific yield to be determined empirically) |
Experimental Protocols
Step 1: High-Yield Synthesis of 2-Methylbenzimidazole
This protocol is adapted from a high-yield industrial preparation method.[1]
Materials and Equipment:
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Toluene
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Büchner funnel and filter paper
-
Vacuum drying oven
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add o-phenylenediamine (e.g., 108 g, 1.0 mol), glacial acetic acid (e.g., 60 g, 1.0 mol), and toluene (e.g., 324 g).[1]
-
Stir the mixture to ensure homogeneity.
-
Heat the mixture to reflux (approximately 111°C) and maintain for 4 hours.[1]
-
After the reaction is complete, cool the mixture slowly to 10-15°C to induce crystallization.
-
Continue stirring at this temperature for 1 hour to maximize crystal formation.[1]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold toluene.
-
Dry the product under reduced pressure to obtain off-white to white solid 2-methylbenzimidazole.
Caption: Experimental workflow for the synthesis of 2-Methylbenzimidazole.
Step 2: N-Cyclopropylation of 2-Methylbenzimidazole
This protocol is a generalized high-yield method for the N-alkylation of benzimidazoles, adapted for N-cyclopropylation.
Materials and Equipment:
-
2-Methylbenzimidazole (from Step 1)
-
Cyclopropyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a condenser and nitrogen inlet
-
Heating mantle with temperature control
-
Stirring apparatus
-
Rotary evaporator
-
Standard work-up and purification equipment (separatory funnel, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-methylbenzimidazole (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.[3]
-
Stir the suspension at room temperature for 30 minutes.
-
Add cyclopropyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80-100°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Caption: Experimental workflow for the N-Cyclopropylation of 2-Methylbenzimidazole.
Logical Relationships in Synthesis
The successful synthesis of the target compound is dependent on the sequential completion of the two main reactions. The purity of the intermediate, 2-methylbenzimidazole, can influence the yield and purity of the final product.
Caption: Logical flow of the two-step synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
o-Phenylenediamine is toxic and a suspected carcinogen; handle with appropriate care.
-
Cyclopropyl bromide is a volatile and flammable liquid.
-
DMF is a skin and respiratory irritant.
-
Follow standard laboratory procedures for handling and disposing of chemicals.
References
- 1. CN102827083A - Preparation method of 2-methylbenzimidazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
Application Notes: In-Vitro Anticancer Screening of 1-Cyclopropyl-2-methylbenzimidazole
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. SRB assay for measuring target cell killing [protocols.io]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. revvity.com [revvity.com]
- 20. wp.uthscsa.edu [wp.uthscsa.edu]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Note: Preparation of Stock Solutions of 1-Cyclopropyl-2-methylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopropyl-2-methylbenzimidazole is a heterocyclic organic compound belonging to the benzimidazole class of molecules. Benzimidazole derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities, including potential antiviral, anticancer, and anthelmintic properties.[1][2] Accurate and consistent preparation of stock solutions is a critical first step for any in-vitro or in-vivo experiment to ensure the reliability and reproducibility of results. This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for accurate calculations when preparing solutions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂ | Calculated |
| Molecular Weight | 172.23 g/mol | Calculated |
| Appearance | Typically a solid powder (color may vary by supplier) | General knowledge |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol. Sparingly soluble in water. | [3][4][5] |
| Storage Temperature | 2-8°C (for solid compound) | General lab practice |
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
1.5 mL or 2.0 mL sterile polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettors and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Experimental Workflow
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: A flowchart outlining the key steps for preparing a stock solution.
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Preparation:
-
Ensure your workspace is clean and you are wearing appropriate PPE (lab coat, gloves, and safety glasses).
-
Allow the container of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
-
Calculation:
-
To prepare a 10 mM solution, you will need to dissolve 1.7223 mg of the compound in 1 mL of DMSO.
-
It is often more practical to weigh a larger mass, such as 5 mg, and adjust the solvent volume accordingly.
-
Volume of DMSO (mL) = (Mass of compound (mg) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Example: For 5 mg of compound:
-
Volume of DMSO (mL) = (5 mg / 172.23 g/mol ) / 0.01 mol/L = 2.90 mL
-
-
-
Weighing the Compound:
-
Using a calibrated analytical balance, carefully weigh the desired amount of this compound powder (e.g., 5 mg) into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Using a calibrated micropipette, add the calculated volume of DMSO (e.g., 2.90 mL) to the microcentrifuge tube containing the compound.
-
Close the tube tightly and vortex the solution for 30-60 seconds to facilitate dissolution.
-
Visually inspect the solution to ensure all solid particles have dissolved. If not, continue vortexing. Gentle warming in a water bath (37°C) for 5-10 minutes can aid in dissolving the compound.[4]
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[6]
-
Dispense the stock solution into smaller volume, sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Storage and Stability
-
Short-term storage: Aliquots of the stock solution can be stored at -20°C for several weeks.
-
Long-term storage: For long-term stability, it is recommended to store the stock solution aliquots at -80°C. Studies on other benzimidazoles have shown stability for over 6 months under these conditions.[6]
-
Handling: Before use, thaw an aliquot at room temperature and gently vortex to ensure homogeneity. Avoid repeated freeze-thaw cycles. It is advisable to prepare fresh working solutions from the stock solution for each experiment.[6]
Safety Precautions
-
Handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
As with many benzimidazole derivatives, this compound may cause skin, eye, and respiratory irritation.[7][8]
-
Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.[7]
-
Consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information and emergency procedures.[7][9]
-
Dispose of waste materials according to your institution's guidelines for chemical waste.
References
- 1. Buy 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde | 118500-36-0 [smolecule.com]
- 2. BENZIMIDAZOLE FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. isg.ku.edu.tr [isg.ku.edu.tr]
1-Cyclopropyl-2-methylbenzimidazole: A Versatile Scaffold for Medicinal Chemistry
Application Notes & Protocols for Researchers and Drug Development Professionals
The 1-cyclopropyl-2-methylbenzimidazole core is a privileged scaffold in medicinal chemistry, serving as a crucial building block for the development of a diverse range of therapeutic agents. Its unique structural and electronic properties, conferred by the fusion of a benzimidazole ring system with a cyclopropyl group at the N1 position and a methyl group at the C2 position, have led to the discovery of potent modulators of various biological targets. This document provides an overview of its applications, quantitative data on representative compounds, and detailed experimental protocols for its synthesis and biological evaluation.
Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated significant potential in several therapeutic areas:
-
Antimicrobial Agents: The scaffold is a key component in the development of novel inhibitors of bacterial communication systems, known as quorum sensing. By disrupting this signaling pathway, these compounds can effectively combat bacterial virulence and biofilm formation, offering a promising strategy to address antibiotic resistance.
-
Anti-inflammatory and Pain Therapeutics: The 1-cyclopropylmethyl-benzimidazole moiety has been incorporated into potent antagonists of the prostaglandin E2 receptor subtype 4 (EP4).[1][2] By blocking the EP4 receptor, these compounds can mitigate inflammation and pain, making them attractive candidates for the treatment of various inflammatory disorders.
-
Anticancer Agents: The benzimidazole core, in general, is a well-established pharmacophore in oncology.[3][4] While specific data for this compound derivatives in cancer are emerging, the structural motif is being explored for its potential to inhibit cancer-related enzymes and signaling pathways.
Quantitative Biological Data
The following table summarizes the biological activity of representative compounds incorporating the 1-cyclopropyl-benzimidazole scaffold.
| Compound ID | Target | Biological Activity (IC₅₀) | Reference |
| Compound 1 | PqsR (Pseudomonas aeruginosa) | 70 nM | [5] |
| Compound 2 | EP4 Receptor | Not explicitly stated in abstract | [1][2] |
Table 1: Biological activity of 1-cyclopropyl-benzimidazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general two-step procedure for the synthesis of the this compound core.
Step 1: Synthesis of 2-methyl-1H-benzimidazole
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol.
-
Reagent Addition: Add acetic acid (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate.
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-methyl-1H-benzimidazole.
Step 2: N-Cyclopropylation of 2-methyl-1H-benzimidazole
-
Reaction Setup: To a solution of 2-methyl-1H-benzimidazole (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (2 equivalents).
-
Reagent Addition: Add cyclopropyl bromide (1.5 equivalents) to the suspension.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: In Vitro PqsR Inhibition Assay
This protocol describes a cell-based reporter assay to evaluate the inhibition of the Pseudomonas aeruginosa PqsR quorum sensing receptor.
-
Bacterial Strain: Use a P. aeruginosa strain engineered with a PqsR-dependent reporter gene, such as a lux operon, which produces light upon activation.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., in DMSO) and create a serial dilution series.
-
Assay Procedure:
-
In a 96-well microtiter plate, add the bacterial culture to a suitable growth medium.
-
Add the test compounds at various concentrations to the wells. Include a positive control (known PqsR inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Incubate the plate at 37 °C with shaking for a specified period.
-
-
Data Acquisition: Measure the luminescence and optical density (at 600 nm) of each well using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the optical density to account for bacterial growth. Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the normalized luminescence against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: EP4 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the EP4 receptor.
-
Materials:
-
Cell membranes expressing the human EP4 receptor.
-
Radioligand, e.g., [³H]-PGE₂.
-
Test compounds and a known EP4 antagonist as a positive control.
-
Assay buffer and scintillation cocktail.
-
-
Assay Procedure:
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Incubate at room temperature for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
-
Data Acquisition: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a non-labeled ligand) from total binding. Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Visualizations
Caption: Inhibition of the PqsR quorum sensing pathway.
Caption: EP4 receptor signaling and its inhibition.
Caption: General workflow for synthesis and screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: High-Throughput Screening for Inhibitors of a Target Kinase Using 1-Cyclopropyl-2-methylbenzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel bioactive compounds.[1][2][3] This application note provides a detailed protocol for developing and executing a robust HTS assay to screen for inhibitors of a target kinase from a library of 1-cyclopropyl-2-methylbenzimidazole derivatives. Benzimidazole scaffolds are prevalent in medicinal chemistry and have been associated with a wide range of biological activities, including kinase inhibition, making this class of compounds a promising starting point for inhibitor discovery.[4][5]
The described assay is a homogenous, fluorescence-based kinase assay, a common format for HTS due to its sensitivity, simplicity, and amenability to automation.[6][7] The protocol outlines assay development, validation using key statistical parameters like the Z'-factor, and the primary screening workflow.[8][9][10][11]
Assay Principle
The assay quantifies the activity of a target kinase by measuring the phosphorylation of a specific substrate. In this homogenous time-resolved fluorescence (HTRF) assay, both a europium cryptate-labeled anti-phospho-substrate antibody and a ULight™-labeled peptide substrate are used. When the substrate is phosphorylated by the kinase, the antibody binds to the phosphorylated substrate, bringing the donor (europium cryptate) and acceptor (ULight™) fluorophores into close proximity. Upon excitation of the donor, Förster Resonance Energy Transfer (FRET) occurs, resulting in a specific fluorescence emission from the acceptor. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Signaling Pathway Context
The this compound scaffold is being investigated for its potential to inhibit protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The diagram below illustrates a hypothetical signaling pathway where the target kinase plays a key role in cell proliferation. Identifying inhibitors for this kinase could therefore have therapeutic potential.
Caption: A simplified signaling pathway illustrating the role of the target kinase.
Experimental Workflow
The high-throughput screening process is a multi-step workflow designed for efficiency and reproducibility.[3] The diagram below outlines the key stages of the HTS campaign, from initial assay development to hit confirmation.
Caption: The experimental workflow for the high-throughput screening campaign.
Materials and Reagents
-
Enzyme: Purified recombinant target kinase
-
Substrate: ULight™-labeled peptide substrate
-
Antibody: Europium cryptate-labeled anti-phospho-substrate antibody
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Stop Solution: 100 mM EDTA in assay buffer
-
Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine)
-
Negative Control: DMSO (vehicle)
-
Test Compounds: this compound derivatives dissolved in DMSO
-
Microplates: 384-well, low-volume, white, opaque microplates
-
Instrumentation:
-
Liquid handler for dispensing reagents and compounds
-
Plate reader capable of HTRF detection
-
Experimental Protocols
Assay Development and Optimization
Before initiating the primary screen, it is crucial to optimize and validate the assay to ensure it is robust and reliable for HTS.
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal window with a linear reaction rate.
-
Substrate and ATP Titration: Determine the Michaelis-Menten constant (Km) for both the substrate and ATP to select appropriate concentrations for the assay (typically at or below Km).
-
Z'-Factor Determination: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[8][9][11] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[12][13] To determine the Z'-factor, prepare a 384-well plate with 32 wells for the positive control and 32 wells for the negative control and perform the assay as described in section 6.3.
Compound Handling
-
Prepare a stock solution of each this compound derivative in 100% DMSO at a concentration of 10 mM.
-
For the primary screen, create a working solution by diluting the stock solutions to 1 mM in DMSO.
-
Using an automated liquid handler, transfer 50 nL of the working compound solutions to the assay plates, resulting in a final compound concentration of 10 µM in the assay.
HTS Assay Protocol
The following protocol is for a single 384-well plate.
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of the 1 mM compound solutions, positive control, or negative control (DMSO) into the appropriate wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add 2.5 µL of a 2X enzyme solution (containing the optimized concentration of the target kinase) in assay buffer to all wells.
-
Reaction Initiation: Add 2.5 µL of a 2X substrate/ATP solution (containing the optimized concentrations of the ULight™-labeled substrate and ATP) in assay buffer to all wells to start the kinase reaction. The final volume in each well is 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of the stop solution containing the europium cryptate-labeled anti-phospho-substrate antibody to each well to stop the kinase reaction and initiate the detection process.
-
Detection Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (europium) and 665 nm (ULight™). The HTRF ratio (665 nm / 620 nm * 10,000) is then calculated.
Data Presentation and Analysis
Raw data from the plate reader should be normalized to the controls on each plate to account for plate-to-plate variability. The percent inhibition for each compound is calculated as follows:
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
A "hit" is defined as a compound that exhibits a percent inhibition greater than a predetermined threshold (e.g., >50% or three standard deviations from the mean of the negative controls).
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Interpretation |
| Z'-Factor | 0.78 | Excellent assay quality, suitable for HTS.[12][13] |
| Signal-to-Background (S/B) | 12.5 | A strong signal window, indicating a robust assay.[14][15] |
| CV of Controls (%) | < 10% | Low variability in control measurements. |
Table 2: Example Data for Hit Compounds from Primary Screen
| Compound ID | % Inhibition | Hit? |
| CMB-001 | 85.2 | Yes |
| CMB-002 | 12.5 | No |
| CMB-003 | 65.7 | Yes |
| CMB-004 | 92.1 | Yes |
Table 3: Dose-Response Data for Confirmed Hits
Following the primary screen, "hits" are re-tested in a dose-response format to determine their potency (IC50).
| Compound ID | IC50 (µM) |
| CMB-001 | 1.2 |
| CMB-003 | 5.8 |
| CMB-004 | 0.75 |
Hit Confirmation and Follow-up Studies
Confirmed hits from the dose-response analysis should be further investigated to eliminate false positives and characterize their mechanism of action.[2]
-
Orthogonal Assays: Confirm the activity of the hits in a different assay format (e.g., a luminescence-based kinase assay) to rule out assay-specific artifacts.[16]
-
Selectivity Profiling: Test the confirmed hits against a panel of other kinases to determine their selectivity.
-
Mechanism of Action Studies: Conduct experiments to determine if the inhibitors are ATP-competitive, non-competitive, or uncompetitive.
Conclusion
This application note provides a comprehensive framework for the development and execution of a high-throughput screening assay to identify inhibitors of a target kinase from a library of this compound derivatives. By following the detailed protocols and utilizing robust data analysis methods, researchers can efficiently identify and characterize novel kinase inhibitors with the potential for further development as therapeutic agents. The successful implementation of this HTS campaign will provide a strong foundation for subsequent lead optimization efforts.
References
- 1. chemits.com [chemits.com]
- 2. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. Kinase Activity Assay Kits [discoverx.com]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. assay.dev [assay.dev]
- 10. academic.oup.com [academic.oup.com]
- 11. Z-factor - Wikipedia [en.wikipedia.org]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 15. biorxiv.org [biorxiv.org]
- 16. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 1-Cyclopropyl-Substituted Benzimidazole Derivatives in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-cyclopropyl-substituted benzimidazole derivatives, exemplified by the potent multi-targeted kinase inhibitor AT9283 (1-cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl) urea), in kinase inhibition assays. This document outlines the compound's inhibitory activities, relevant signaling pathways, and detailed protocols for both biochemical and cellular assays.
Introduction
Benzimidazole derivatives are a well-established class of heterocyclic compounds that serve as a core scaffold for numerous kinase inhibitors.[1][2] Their ability to interact with the ATP-binding pocket of kinases makes them attractive candidates for drug discovery.[1][2] The inclusion of a cyclopropyl moiety can enhance binding affinity and selectivity. AT9283 is a prime example of such a compound, demonstrating potent inhibitory activity against several key kinases involved in cell cycle regulation and oncogenic signaling.[3][4][5] This document will focus on AT9283 as a representative molecule to detail its application in kinase inhibition studies.
AT9283 is a multi-targeted inhibitor of Aurora kinases (A and B), Janus kinases (JAK2 and JAK3), Abelson kinase (Abl, including the T315I mutant), and FMS-like tyrosine kinase 3 (Flt3).[5][6] Its mechanism of action involves the inhibition of these kinases, leading to cell cycle arrest, induction of apoptosis, and suppression of pro-inflammatory signaling.[3][7]
Data Presentation: Kinase Inhibition Profile of AT9283
The inhibitory potency of AT9283 against a panel of kinases has been determined in various in vitro and cellular assays. The following tables summarize the quantitative data (IC50 values), providing a clear comparison of its activity across different targets.
Table 1: In Vitro Biochemical Kinase Inhibition by AT9283
| Kinase Target | IC50 (nM) | Assay Format |
| Aurora A | 3 | DELFIA |
| Aurora B | 3 | DELFIA |
| JAK2 | 1.2 | Cell-free assay |
| JAK3 | 1.1 | Cell-free assay |
| Abl (T315I) | 1-30 | Cell-free assay |
| Flt3 | 1-30 | Cell-free assay |
Data compiled from multiple sources.[5][8]
Table 2: Cellular Activity of AT9283
| Cell Line | Effect | IC50 (nM) |
| HCT116 | Induction of Polyploidy (Aurora B inhibition) | 30 |
| HCT116 | Inhibition of Colony Formation | 17 |
Data compiled from multiple sources.[8][9]
Table 3: Inhibition of Mast Cell Degranulation and Cytokine Release by AT9283
| Parameter | IC50 (µM) |
| Antigen-IgE induced degranulation | ~0.58 |
| IL-4 secretion | ~0.09 |
| TNF-α secretion | ~0.19 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these assays for novel 1-cyclopropyl-substituted benzimidazole derivatives.
Protocol 1: In Vitro Biochemical Kinase Assay (Aurora Kinase A/B)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as the DELFIA® format, for determining the in vitro inhibitory activity of a compound against Aurora kinases.
Materials:
-
Recombinant human Aurora A or Aurora B enzyme
-
Biotinylated peptide substrate (e.g., biotin-CGPKGPGRRGRRRTSSFAEG for Aurora A)
-
ATP
-
Assay Buffer (e.g., for Aurora A: 10 mM MOPS, pH 7, 0.1 mg/mL BSA, 0.001% Brij-35, 0.5% glycerol, 0.2 mM EDTA, 10 mM MgCl₂, 0.01% β-mercaptoethanol; for Aurora B: 25 mM Tris, pH 8.5, 5 mM MgCl₂, 0.1 mg/mL BSA, 0.025% Tween-20, 1 mM DTT)
-
Test compound (e.g., AT9283) dissolved in DMSO
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Stop Solution (e.g., EDTA solution)
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in the respective assay buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound dilutions. Include wells for a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Add the kinase and biotinylated peptide substrate solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60-90 minutes).[8]
-
Stop the reaction by adding the Stop Solution.
-
Add the detection reagents (Europium-labeled anti-phospho-substrate antibody and SA-APC) to each well.
-
Incubate the plate in the dark at room temperature for at least 60 minutes to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Cellular Kinase Inhibition Assay (Aurora B Activity in HCT116 Cells)
This protocol assesses the cellular activity of an Aurora B inhibitor by quantifying the induction of a polyploid phenotype in HCT116 human colon carcinoma cells.[9]
Materials:
-
HCT116 cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
Test compound (e.g., AT9283) dissolved in DMSO
-
96-well cell culture plates
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound. Include a DMSO vehicle control.
-
Incubate the cells for 72 hours.[9]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
Stain the cells with PI staining solution containing RNase A.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of polyploid cells (with >4N DNA content) in each treatment group.
-
Determine the IC50 value, defined as the concentration of the compound that induces a polyploid phenotype in 50% of the cell population, by plotting the percentage of polyploid cells against the compound concentration.
Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Caption: Workflow for an in vitro biochemical kinase inhibition assay.
Caption: Workflow for a cellular assay measuring Aurora B inhibition via polyploidy.
Caption: Inhibition of the Syk signaling cascade in mast cells by AT9283.
References
- 1. [PDF] Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond | Semantic Scholar [semanticscholar.org]
- 2. Protein tyrosine kinase Syk in mast cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1-Cyclopropyl-2-methylbenzimidazole in Materials Science
Potential Application Area: Organic Electronics
A Chinese patent (CN1014710B) lists 1-Cyclopropyl-2-methylbenzimidazole among a class of imidazole derivatives for use in organic electronic devices. While the patent does not provide specific details on the function or performance of this particular molecule, benzimidazole derivatives are known to be used in organic electronics for several purposes:
-
Host Materials for Phosphorescent Organic Light-Emitting Diodes (OLEDs): Benzimidazole derivatives can possess high triplet energies and good thermal and morphological stability, making them suitable as host materials for phosphorescent emitters.
-
Electron Transporting Materials (ETMs): The electron-deficient nature of the imidazole ring can facilitate electron transport, a crucial function in OLEDs and organic photovoltaics (OPVs).
-
Hole-Blocking Layers (HBLs): Due to their deep highest occupied molecular orbital (HOMO) levels, some benzimidazole derivatives can be effective at confining holes within the emissive layer of an OLED, thereby improving device efficiency.
Logical Relationship for Potential Use in OLEDs
Caption: Potential layered structure of an OLED incorporating this compound.
General Synthetic Protocol for Benzimidazole Derivatives
While a specific protocol for the synthesis of this compound was not found, a general method for the N-alkylation of 2-methylbenzimidazole can be proposed. This would be a key step in its synthesis.
Experimental Workflow: N-Alkylation of 2-Methylbenzimidazole
Caption: A generalized workflow for the synthesis of this compound.
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2-methylbenzimidazole in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add 1.5 to 2 equivalents of a mild base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the solution.
-
Addition of Alkylating Agent: Add 1.2 to 1.5 equivalents of a cyclopropyl halide (e.g., bromocyclopropane or iodocyclopropane) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain stirring for 4-24 hours.
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash with a small amount of the solvent. Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Quantitative Data Summary
No quantitative data regarding the materials science properties (e.g., photophysical properties, charge mobility, thermal stability) of this compound were found in the public domain. For research purposes, the following table outlines the key parameters that would need to be experimentally determined.
| Property | Symbol | Typical Unit | Measurement Technique(s) | Relevance in Materials Science |
| Photophysical Properties | OLEDs, OPVs | |||
| Absorption Maximum | λabs | nm | UV-Vis Spectroscopy | Determines the material's color and light-harvesting ability. |
| Emission Maximum | λem | nm | Photoluminescence (PL) Spectroscopy | Determines the color of light emitted in an OLED. |
| Photoluminescence Quantum Yield | ΦPL | % | Integrating Sphere Measurement | Efficiency of the light emission process. |
| Triplet Energy | ET | eV | Phosphorescence Spectroscopy at low temperature | Crucial for use as a host in phosphorescent OLEDs. |
| Electrochemical Properties | OLEDs, OPVs, Transistors | |||
| HOMO Energy Level | EHOMO | eV | Cyclic Voltammetry (CV), Photoelectron Spectroscopy | Governs hole injection/extraction and material stability. |
| LUMO Energy Level | ELUMO | eV | CV (often estimated from HOMO and optical bandgap) | Governs electron injection/extraction. |
| Thermal Properties | Device Stability and Processing | |||
| Glass Transition Temperature | Tg | °C | Differential Scanning Calorimetry (DSC) | Relates to the morphological stability of thin films. |
| Decomposition Temperature | Td | °C | Thermogravimetric Analysis (TGA) | Indicates the material's stability at high temperatures. |
The exploration of this compound in materials science is a nascent area with potential, particularly in the field of organic electronics. The lack of published data necessitates foundational research to synthesize and characterize this compound to determine its photophysical, electrochemical, and thermal properties. The protocols and data tables provided here serve as a general framework for initiating such an investigation. Researchers and scientists are encouraged to use these general methodologies as a starting point for their own experimental designs to uncover the specific properties and potential applications of this molecule.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclopropyl-2-methylbenzimidazole
Welcome to the technical support center for the synthesis of 1-Cyclopropyl-2-methylbenzimidazole. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic protocols and improve your product yield.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved in a two-step process: the formation of 2-methylbenzimidazole followed by N-cyclopropylation.
Step 1: Synthesis of 2-Methylbenzimidazole via Condensation
The initial step involves the condensation of o-phenylenediamine with acetic acid.
-
Question: My yield of 2-methylbenzimidazole is low. How can I improve it? Answer: Low yields in this condensation reaction can be due to several factors. Here are some troubleshooting steps:
-
Reaction Conditions: Ensure the reaction is heated sufficiently, typically at reflux. The reaction of o-phenylenediamine with acetic acid often requires elevated temperatures to proceed efficiently.
-
Catalyst: While the reaction can be performed without a catalyst, adding a catalytic amount of a Lewis acid or a solid acid support can significantly improve the yield and reaction time.
-
Purity of Reactants: Verify the purity of your o-phenylenediamine and acetic acid. Impurities can lead to side reactions and lower yields.
-
Work-up Procedure: During work-up, the crude product is often precipitated by neutralizing the reaction mixture with a base (e.g., 10% sodium hydroxide solution) until it is alkaline. Ensure complete precipitation and wash the crude product with ice-cold water to minimize loss.
-
-
Question: I am observing the formation of significant amounts of byproducts. What are they and how can I avoid them? Answer: A common side reaction is the formation of N-acetylated intermediates that may not fully cyclize. To minimize byproducts:
-
Reaction Time and Temperature: Ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC). Insufficient heating time or temperature can lead to incomplete cyclization.
-
Stoichiometry: Use an appropriate excess of acetic acid, which can also serve as the solvent, to drive the reaction towards the desired product.
-
Step 2: N-Cyclopropylation of 2-Methylbenzimidazole
The introduction of the cyclopropyl group onto the nitrogen of the benzimidazole ring is a critical step that can be challenging. Common methods include copper-catalyzed or palladium-catalyzed cross-coupling reactions.
-
Question: I am struggling with the N-cyclopropylation of 2-methylbenzimidazole. Which method is most effective? Answer: Both copper-catalyzed and palladium-catalyzed methods can be effective, but the choice depends on the available reagents and desired reaction conditions.
-
Copper-Catalyzed Chan-Lam Cyclopropylation: This method utilizes potassium cyclopropyl trifluoroborate in the presence of a copper catalyst like copper(II) acetate and a ligand such as 1,10-phenanthroline.[1][2] It is an operationally simple method.
-
Copper-Promoted N-cyclopropylation with Cyclopropylboronic Acid: This approach involves the reaction of 2-methylbenzimidazole with cyclopropylboronic acid using a copper catalyst.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: While less commonly reported for N-cyclopropylation of benzimidazoles, this powerful cross-coupling reaction could be adapted using a suitable palladium precatalyst and ligand.
-
-
Question: My N-cyclopropylation reaction is not working, and I am recovering the starting material. What should I check? Answer: Failure to achieve N-cyclopropylation can be due to several factors related to the catalytic cycle:
-
Catalyst and Ligand: The choice of catalyst and ligand is crucial. For copper-catalyzed reactions, ensure the copper source is active and the ligand is appropriate. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands are often required.
-
Base: A suitable base is necessary to deprotonate the benzimidazole nitrogen, making it nucleophilic. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction outcome.
-
Solvent: The reaction should be conducted in an appropriate anhydrous solvent, such as toluene, dioxane, or DMF, under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
-
Temperature: These cross-coupling reactions often require elevated temperatures to proceed at a reasonable rate.
-
-
Question: I am observing the formation of a mixture of N1 and N3-cyclopropyl isomers. How can I improve the regioselectivity? Answer: For unsymmetrically substituted benzimidazoles, the formation of regioisomers is a common challenge. In the case of 2-methylbenzimidazole, the two nitrogen atoms are equivalent, so only one product is expected. If you are observing what appears to be isomers, it might be due to impurities in your starting material or unexpected side reactions.
-
Question: How can I effectively purify the final product, this compound? Answer: Purification can typically be achieved using column chromatography on silica gel.[3] A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the product from unreacted starting materials and catalyst residues. Recrystallization from an appropriate solvent system may also be an effective purification method.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of this compound and related compounds. Note that specific yields for this compound are not widely reported in the literature, so data for analogous reactions are provided as a reference.
| Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | o-Phenylenediamine, Acetic Acid | None | Acetic Acid | Reflux | 2 | ~72 | |
| 2 | 2-Methylbenzimidazole, Cyclopropylboronic Acid | Cu(OAc)₂, 2,2'-bipyridine, Na₂CO₃ | Dichloroethane | 80 | 12 | Good to Excellent | |
| 2 | Phenols/Azaheterocycles, Potassium Cyclopropyl Trifluoroborate | Cu(OAc)₂, 1,10-phenanthroline, O₂ | Not specified | Not specified | Not specified | Not specified | [1][2] |
Experimental Protocols
Step 1: Synthesis of 2-Methylbenzimidazole
-
In a round-bottom flask, combine o-phenylenediamine and an excess of glacial acetic acid.
-
Heat the mixture at reflux for 2 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add 10% aqueous sodium hydroxide solution with stirring until the mixture is alkaline (check with pH paper).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with ice-cold water and dry it to obtain crude 2-methylbenzimidazole.
-
The crude product can be purified further by recrystallization.
Step 2: N-Cyclopropylation of 2-Methylbenzimidazole (General Protocol based on Copper-Catalyzed Methods)
-
To a dry reaction vessel, add 2-methylbenzimidazole, cyclopropylboronic acid (or a suitable cyclopropylating agent), a copper(II) acetate catalyst, and a ligand (e.g., 2,2'-bipyridine or 1,10-phenanthroline).
-
Add a suitable base, such as sodium carbonate.
-
Add an anhydrous solvent, such as dichloroethane or toluene, under an inert atmosphere.
-
Heat the reaction mixture at the specified temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Synthetic route to this compound.
Troubleshooting Workflow for Low Yield in N-Cyclopropylation
Caption: Troubleshooting guide for N-cyclopropylation step.
References
Troubleshooting common side reactions in 1-Cyclopropyl-2-methylbenzimidazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopropyl-2-methylbenzimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic strategy involves a two-step process:
-
Step 1: Synthesis of 2-methylbenzimidazole. This is typically achieved through the condensation of o-phenylenediamine with acetic acid.[1] This reaction can be performed under conventional heating or microwave irradiation to accelerate the process.
-
Step 2: N-cyclopropylation of 2-methylbenzimidazole. The introduction of the cyclopropyl group at the N1 position is commonly accomplished via an N-alkylation reaction using a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a base. Another potential, though less commonly detailed, method is the Ullmann-type coupling with a cyclopropylboronic acid.
Q2: What are the primary side reactions to be aware of during the N-cyclopropylation step?
A2: The two most significant side reactions during the N-cyclopropylation of 2-methylbenzimidazole are:
-
Over-alkylation: Formation of the 1,3-dicyclopropyl-2-methylbenzimidazolium salt. This occurs when both nitrogen atoms of the imidazole ring are alkylated.
-
N-alkylation Induced Ring Opening: Under certain conditions, particularly with an excess of the alkylating agent, the benzimidazole ring can undergo cleavage, leading to undesired byproducts.[2]
Q3: My N-cyclopropylation reaction is sluggish or incomplete. What are the possible causes and solutions?
A3: Incomplete N-alkylation reactions with alkyl bromides can be a common issue. Several factors could be at play:
-
Insufficiently strong base: The chosen base may not be strong enough to efficiently deprotonate the 2-methylbenzimidazole.
-
Poor solubility of reactants: The starting materials, particularly the benzimidazole and the base, may have limited solubility in the chosen solvent.
-
Low reactivity of the cyclopropyl halide: Cyclopropyl halides can be less reactive than other primary alkyl halides.
To address these issues, consider the following troubleshooting steps:
-
Optimize the base and solvent system: Stronger bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) can be more effective. The use of phase-transfer catalysts, such as tetrabutylammonium hydrogen sulfate, can also be beneficial when using aqueous bases.[3][4]
-
Increase reaction temperature: Gently heating the reaction mixture can improve reaction rates.
-
Use a catalytic amount of potassium iodide (KI): KI can undergo a Finkelstein reaction with the cyclopropyl bromide to form the more reactive cyclopropyl iodide in situ, which can accelerate the alkylation.
Q4: I am observing a significant amount of the doubly alkylated byproduct. How can I favor mono-cyclopropylation?
A4: Suppressing the formation of the 1,3-dicyclopropyl-2-methylbenzimidazolium salt is crucial for achieving a good yield of the desired product. Here are some strategies:
-
Control the stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 to 1.5 equivalents) of the cyclopropyl halide. Using a large excess will significantly increase the likelihood of double alkylation.
-
Choice of base: The choice of base can influence the selectivity. A bulky base might sterically hinder the second alkylation.
-
Reaction temperature: Lowering the reaction temperature may favor the mono-alkylation product.
-
Slow addition of the alkylating agent: Adding the cyclopropyl halide dropwise to the reaction mixture can help maintain a low concentration of the alkylating agent, thereby reducing the chance of a second alkylation event.
Troubleshooting Guide for Common Side Reactions
This section provides a more in-depth look at the common side reactions and strategies to mitigate them.
Side Reaction 1: Formation of 1,3-Dicyclopropyl-2-methylbenzimidazolium Salt
Issue: The primary impurity observed is the doubly alkylated benzimidazolium salt, leading to a lower yield of the desired this compound and complications in purification.
Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Stoichiometry of Cyclopropyl Halide | Use 1.0 - 1.2 equivalents relative to 2-methylbenzimidazole. | Minimizes the availability of the alkylating agent for the second N-alkylation. |
| Base Selection | Use a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3). | These bases are effective in deprotonating the benzimidazole without interfering with the alkylation. |
| Solvent | Aprotic polar solvents such as DMF or acetonitrile are commonly used. | They facilitate the dissolution of the benzimidazole salt and promote the SN2 reaction. |
| Reaction Temperature | Maintain a moderate temperature (e.g., room temperature to 60°C). | Higher temperatures can increase the rate of the second alkylation. |
| Addition of Alkylating Agent | Add the cyclopropyl halide slowly over a period of time. | This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation. |
Side Reaction 2: N-alkylation Induced Ring Opening
Issue: In some cases, especially with a large excess of the alkylating agent and elevated temperatures, the benzimidazole ring can undergo cleavage, leading to complex impurity profiles.[2]
Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Stoichiometry of Cyclopropyl Halide | Strictly avoid using a large excess of the cyclopropyl halide. | The ring opening is often promoted by the quaternization of the second nitrogen, which is more likely with excess alkylating agent. |
| Reaction Monitoring | Closely monitor the reaction progress using techniques like TLC or LC-MS. | Stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products. |
| Temperature Control | Avoid excessive heating. | Higher temperatures can provide the activation energy needed for the ring-opening pathway. |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylbenzimidazole
This protocol is a general procedure based on the condensation of o-phenylenediamine and acetic acid.
Materials:
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
4M Hydrochloric Acid (catalyst)
-
Sodium hydroxide solution (for neutralization)
-
Ethanol/Water (for recrystallization)
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and glacial acetic acid (1.0 eq).
-
Add a catalytic amount of 4M hydrochloric acid.
-
Heat the mixture under reflux for 2-4 hours. The reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a sodium hydroxide solution until it is slightly alkaline.
-
The crude 2-methylbenzimidazole will precipitate out. Collect the solid by filtration.
-
Wash the crude product with cold water.
-
Recrystallize the product from an ethanol/water mixture to obtain pure 2-methylbenzimidazole.
Protocol 2: N-cyclopropylation of 2-Methylbenzimidazole
This protocol provides a general method for the N-alkylation step, with considerations for minimizing side reactions.
Materials:
-
2-Methylbenzimidazole
-
Cyclopropyl bromide
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF in a flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylbenzimidazole (1.0 eq) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0°C and add cyclopropyl bromide (1.1 eq) dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate this compound.
Visualizing Reaction Pathways and Troubleshooting
References
Optimizing reaction conditions for N-cyclopropylation of 2-methylbenzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the N-cyclopropylation of 2-methylbenzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for N-cyclopropylation of 2-methylbenzimidazole?
A1: The most common methods for N-cyclopropylation of 2-methylbenzimidazole involve the reaction of 2-methylbenzimidazole with a cyclopropylating agent, such as cyclopropyl bromide, in the presence of a base. Key methods include:
-
Classical SN2 reaction: Utilizing a strong base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF).
-
Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), with a solid inorganic base like potassium carbonate (K₂CO₃) in a non-polar solvent.[1]
Q2: Which cyclopropylating agent is recommended?
A2: Cyclopropyl bromide is a commonly used and commercially available reagent for this transformation.[2] Other potential reagents could include cyclopropyl tosylate or other cyclopropyl derivatives with good leaving groups.
Q3: What is the expected regioselectivity of the reaction?
A3: N-alkylation of 2-substituted benzimidazoles typically occurs at the N-1 position. The reaction of 2-methylbenzimidazole with a cyclopropylating agent is expected to yield 1-cyclopropyl-2-methyl-1H-benzo[d]imidazole.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the 2-methylbenzimidazole spot and the appearance of a new, typically less polar, product spot will indicate the reaction's progression.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Conversion | 1. Insufficiently strong base: The pKa of the N-H bond in benzimidazole is approximately 13.2, requiring a sufficiently strong base for deprotonation. 2. Poor quality of reagents: The base (e.g., NaH) may be old or deactivated. The cyclopropylating agent may have degraded. 3. Low reaction temperature: The reaction may require heating to proceed at a reasonable rate. | 1. Use a stronger base: If using a carbonate base, consider switching to sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). 2. Use fresh reagents: Ensure that the base and cyclopropylating agent are of high purity and have been stored correctly. 3. Increase the temperature: Gradually increase the reaction temperature, for example, from room temperature to 60-80 °C, while monitoring for product formation and potential side reactions. |
| Formation of Multiple Products | 1. Dialkylation: Although less common for N-alkylation of benzimidazoles, it is a possibility. 2. Side reactions of the cyclopropyl group: The strained cyclopropyl ring can be susceptible to ring-opening under certain conditions, although this is less likely under standard N-alkylation conditions. | 1. Use a stoichiometric amount of the cyclopropylating agent: Avoid using a large excess of the cyclopropylating agent. 2. Optimize reaction conditions: Milder bases and lower temperatures may help to minimize side reactions. |
| Difficult Product Isolation/Purification | 1. Product is soluble in the aqueous layer during workup. 2. Co-elution of product and starting material during column chromatography. | 1. Back-extract the aqueous layer: After the initial extraction, wash the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. 2. Optimize chromatography conditions: Try a different solvent system with a shallower polarity gradient. Consider using a different stationary phase if co-elution persists. |
Experimental Protocols
Below are two representative protocols for the N-cyclopropylation of 2-methylbenzimidazole. Note: These are general procedures and may require optimization for specific laboratory conditions and reagent purity.
Protocol 1: Using Sodium Hydride in DMF
This method is suitable for achieving high yields when a strong base is required.
Reagents and Materials:
-
2-methylbenzimidazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Cyclopropyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-methylbenzimidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add cyclopropyl bromide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1-cyclopropyl-2-methyl-1H-benzo[d]imidazole.
Protocol 2: Using Phase-Transfer Catalysis
This method avoids the use of highly reactive sodium hydride and can be more convenient for larger-scale reactions.
Reagents and Materials:
-
2-methylbenzimidazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
Cyclopropyl bromide
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (CH₃CN) or Toluene
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a mixture of 2-methylbenzimidazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq) in acetonitrile or toluene, add cyclopropyl bromide (1.5 eq).
-
Heat the reaction mixture to reflux (around 80-110 °C depending on the solvent) and stir for 12-48 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and the catalyst.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the N-cyclopropylation of 2-methylbenzimidazole based on related N-alkylation procedures. These values should be considered as starting points for optimization.
| Method | Base | Solvent | Catalyst | Temperature | Time (h) | Yield (%) |
| Strong Base | NaH | DMF | None | Room Temp. | 12-24 | 70-90 |
| PTC | K₂CO₃ | Acetonitrile | TBAB | Reflux | 24-48 | 60-80 |
| PTC | Cs₂CO₃ | Toluene | TBAB | Reflux | 12-24 | 75-95 |
Visualizations
Caption: General reaction scheme for the N-cyclopropylation of 2-methylbenzimidazole.
Caption: A simplified experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common issues in the N-cyclopropylation reaction.
References
Technical Support Center: Purification of 1-Cyclopropyl-2-methylbenzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-Cyclopropyl-2-methylbenzimidazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | Incorrect solvent system. | Test a range of solvent systems. Good starting points for benzimidazoles include ethanol/water, ethyl acetate/hexane, or toluene. The ideal solvent will dissolve the compound when hot but have low solubility when cold. |
| Presence of highly soluble impurities. | Consider a pre-purification step such as an acid-base extraction to remove acidic or basic impurities. | |
| Oiling out instead of crystallization. | This occurs when the compound is insoluble in the hot solvent. Try a more polar solvent or a solvent mixture. Slow cooling and scratching the flask can also induce crystallization. | |
| Product Loss During Purification | Compound is too soluble in the recrystallization solvent. | Use a less polar solvent or a solvent mixture where the compound has lower solubility at room temperature. Ensure the minimum amount of hot solvent is used for dissolution. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| Discolored Product (Yellow or Brown Tint) | Presence of colored impurities from the starting materials or side reactions. | Treat the crude product with activated charcoal during recrystallization. A small amount of sodium dithionite can be added to the hot solution to reduce colored oxidation byproducts.[1] |
| Air oxidation of residual starting materials like o-phenylenediamines. | Ensure complete reaction and consider performing the purification under an inert atmosphere (e.g., nitrogen or argon) if the discoloration is severe. | |
| Difficulty Removing Starting Materials | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[2] |
| Similar polarity of starting material and product. | If recrystallization is ineffective, column chromatography is recommended. A silica gel column with a gradient elution of ethyl acetate in hexane is a common choice for separating benzimidazole derivatives.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: Recrystallization is the most common and often the most effective method for purifying crude this compound on a laboratory scale. It is generally sufficient for removing small amounts of impurities. For more challenging purifications, column chromatography may be necessary.
Q2: How do I choose a suitable recrystallization solvent?
A2: The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below. For benzimidazole derivatives, common solvent systems to explore include:
-
A mixture of ethanol and water.
-
A mixture of ethyl acetate and a non-polar solvent like hexane or heptane.[4]
-
Toluene has also been used for the recrystallization of related compounds.[5]
It is advisable to perform small-scale solubility tests with various solvents to identify the optimal system.
Q3: My product "oils out" during recrystallization. What should I do?
A3: "Oiling out" occurs when the solute comes out of the hot solution as a liquid instead of forming crystals. This can often be resolved by:
-
Using a more polar solvent or adjusting the solvent mixture ratio.
-
Ensuring the solution is not supersaturated before cooling.
-
Slowing down the cooling rate.
-
Scratching the inside of the flask with a glass rod to induce nucleation.
Q4: What are the likely impurities in a synthesis of this compound?
A4: Based on the common Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine derivative with a carboxylic acid, potential impurities include:
-
Unreacted N-cyclopropyl-o-phenylenediamine.
-
Unreacted acetic acid.
-
Side products from the condensation reaction.
-
Colored oxidation products of the o-phenylenediamine starting material.
Q5: When should I consider using column chromatography?
A5: Column chromatography is recommended when:
-
Recrystallization fails to provide a product of the desired purity.
-
The impurities have very similar solubility profiles to the product.
-
Separation of constitutional isomers or closely related byproducts is required.
A typical starting point for column chromatography would be silica gel as the stationary phase and a gradient of ethyl acetate in hexane as the mobile phase.[3]
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Perform a hot filtration to remove the activated charcoal or any insoluble impurities.
-
To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried silica with the adsorbed product onto the top of the packed column.
-
Elute the column with a solvent system of increasing polarity, for example, starting with pure hexane and gradually increasing the percentage of ethyl acetate.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting purification issues.
References
Stability and degradation pathways of 1-Cyclopropyl-2-methylbenzimidazole
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1-Cyclopropyl-2-methylbenzimidazole. It offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered during its handling and analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental use of this compound, providing a systematic approach to problem-solving.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., HPLC peak areas) | Compound Degradation: The compound may be degrading in the chosen solvent or under ambient light conditions. Benzimidazole derivatives can be susceptible to photodegradation in solution.[1] | Prepare solutions fresh before use. Store stock solutions and samples protected from light and at a low temperature (e.g., 2-8 °C or -20 °C for longer-term storage).[2] Conduct a preliminary stability study in the analytical solvent. |
| Incomplete Dissolution: The compound may not be fully dissolved, leading to variable concentrations. | Use a validated dissolution procedure. Sonication or gentle heating may be required. Visually inspect for any particulate matter before analysis. | |
| Instrument Variability: Fluctuations in the analytical instrument (e.g., HPLC detector lamp) can cause inconsistent readings. | Run system suitability tests before each analytical sequence to ensure the instrument is performing within specifications. Include a standard of known concentration with each batch of samples. | |
| Appearance of unexpected peaks in chromatograms | Degradation Products: New peaks may indicate the formation of degradation products due to hydrolysis, oxidation, or photolysis. | Perform forced degradation studies to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.[3][4] |
| Contamination: The sample, solvent, or analytical system may be contaminated. | Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment. Run a blank injection of the solvent to check for system contamination. | |
| Difficulty in achieving desired purity during synthesis | Side Reactions: The synthesis of benzimidazoles can sometimes lead to the formation of side products. | Optimize reaction conditions (temperature, reaction time, catalyst). Consider alternative synthetic routes, such as mechanochemical methods, which can improve yields and reduce byproducts.[5] |
| Ineffective Purification: The chosen purification method (e.g., recrystallization, column chromatography) may not be adequately separating the desired compound from impurities. | Experiment with different solvent systems for recrystallization or different mobile phases for chromatography. Characterize impurities to understand their properties and select a more effective purification strategy. | |
| Low recovery during sample extraction from a biological matrix | Poor Extraction Efficiency: The chosen extraction solvent or method may not be optimal for this compound. | Screen a range of solvents with varying polarities. Optimize extraction parameters such as pH, temperature, and extraction time. Consider solid-phase extraction (SPE) for cleaner extracts and better recovery. |
| Matrix Effects: Components of the biological matrix (e.g., proteins, lipids) can interfere with the extraction and analysis. | Incorporate a protein precipitation step. Use a more selective analytical technique such as LC-MS/MS to minimize the impact of matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For solid this compound, it is recommended to store it in a well-sealed container, protected from light and moisture, at a controlled room temperature. For long-term storage, refrigeration (2-8 °C) is advisable to minimize the potential for degradation.
Q2: How stable is this compound in common analytical solvents?
Q3: What are the likely degradation pathways for this compound?
A3: Based on the general chemistry of benzimidazoles, potential degradation pathways include:
-
Photodegradation: Exposure to UV or visible light, especially in solution, can lead to the formation of various photoproducts.
-
Oxidation: The benzimidazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.
-
Hydrolysis: Although the core benzimidazole structure is generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to ring-opening or other hydrolytic degradation.
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products. To develop such a method, you need to perform forced degradation studies.[3] This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to generate the degradation products. The analytical method, typically HPLC with UV or MS detection, is then developed and validated to ensure that all degradation products are separated from the parent compound and from each other.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
Also, reflux a solution of the compound (1 mg/mL in methanol) at 60°C for 24 hours.
-
Analyze samples at appropriate time points.
-
-
Photodegradation:
-
Expose a solution of the compound (1 mg/mL in methanol) and the solid compound to light in a photostability chamber according to ICH guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
-
-
HPLC Analysis: Analyze all samples using a suitable HPLC method. The method should be capable of separating the parent compound from any degradation products.
Protocol 2: HPLC Method for Stability Testing
Objective: To provide a starting point for an HPLC method to analyze this compound and its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm or Mass Spectrometry (for identification) |
Note: This is a generic method and will require optimization for the specific separation of this compound and its unique degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Decision tree for troubleshooting inconsistent analytical results.
References
- 1. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 2. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde | 118500-36-0 [smolecule.com]
How to minimize byproduct formation in benzimidazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for benzimidazoles?
A1: The two main traditional synthetic routes for producing benzimidazole derivatives are:
-
Phillips-Ladenburg Reaction: This method involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, nitriles, or amides)[1][2]. The reaction is typically carried out by heating the reactants, sometimes in the presence of a mineral acid like hydrochloric acid[3][4].
-
Weidenhagen Reaction: This route involves the condensation of o-phenylenediamine with an aldehyde, followed by an oxidative cyclodehydrogenation step[1][2]. Oxidizing agents are often required for this transformation[1].
More modern and "green" methods often employ various catalysts to improve yields and reduce reaction times under milder conditions[1][5].
Q2: What are the common byproducts in benzimidazole synthesis, and how can they be minimized?
A2: A common issue in the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes is the formation of a 1,2-disubstituted benzimidazole byproduct[6]. Other potential byproducts include imine intermediates[1].
Minimization Strategies:
-
Control of Stoichiometry: Using a 1:1.1 molar ratio of o-phenylenediamine to aldehyde can favor the formation of the desired 2-substituted product[6]. Increasing the molar ratio of the aldehyde can lead to a higher yield of the 1,2-disubstituted byproduct[7].
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the 2-substituted benzimidazole. For instance, conducting the reaction at 1°C has been shown to favor the mono-substituted product[6]. Conversely, higher temperatures tend to favor the formation of the 1,2-disubstituted derivative[7].
-
Catalyst Selection: The choice of catalyst can significantly influence selectivity. For example, Er(OTf)₃ in water at a low temperature has been used to selectively synthesize 2-phenyl-1H-benzimidazole[6]. Heterogeneous catalysts like Au/TiO₂ have also been shown to provide high yields of 2-substituted benzimidazoles with no byproduct formation under optimized conditions[1].
-
Solvent Choice: The reaction solvent can impact byproduct formation. For example, in the absence of a catalyst, reactions in methanol can produce a mixture of the desired product, the imine intermediate, and the 1,2-disubstituted byproduct[1]. A mixture of CHCl₃:MeOH (3:1) has been found to be effective in promoting the desired reaction with a Au/TiO₂ catalyst[1][8].
Troubleshooting Guides
Problem 1: Low yield of the desired 2-substituted benzimidazole.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Lower temperatures (e.g., room temperature or 1°C) may favor the 2-substituted product[6]. Elevated temperatures can sometimes be necessary but may also promote byproduct formation[9][10][11]. | Increased yield and selectivity of the desired product. |
| Inefficient Catalyst | Screen different catalysts. Lewis acids like ZrCl₄, SnCl₄, and TiCl₄ have been shown to be effective[4][5]. Heterogeneous catalysts such as Au/TiO₂ or montmorillonite K10 can also improve yields and allow for easier purification[1][7]. | Improved reaction rate and yield. |
| Incorrect Solvent | Perform a solvent screen. Solvents like ethanol, acetonitrile, and dichloromethane have been used[9]. A mixed solvent system, such as CHCl₃:MeOH, may also be beneficial[1]. | Enhanced solubility of reactants and improved reaction kinetics. |
| Incomplete Reaction | Increase the reaction time and monitor the progress using TLC or GC/MS[7]. | Drive the reaction to completion and maximize product formation. |
Problem 2: Formation of significant amounts of 1,2-disubstituted benzimidazole byproduct.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excess Aldehyde | Adjust the stoichiometry to a 1:1 or 1:1.1 molar ratio of o-phenylenediamine to aldehyde[6]. | Reduced formation of the 1,2-disubstituted byproduct. |
| High Reaction Temperature | Lower the reaction temperature. Running the reaction at a lower temperature, such as 1°C, can significantly improve selectivity for the 2-substituted product[6]. | Increased ratio of the desired 2-substituted product to the 1,2-disubstituted byproduct. |
| Inappropriate Catalyst/Conditions | Utilize a catalyst and solvent system known to favor mono-substitution. For example, Er(OTf)₃ in water at low temperatures[6]. | Enhanced selectivity for the desired product. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Synthesis of 2-(4-methylphenyl)-1H-1,3-benzodiazole
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield of Imine (%) | Yield of 2-substituted (%) | Yield of 1,2-disubstituted (%) |
| 1 | MeOH | None | 25 | 24 | 35 | 30 | 35 |
| 2 | MeOH | None | 25 | 48 | 30 | 35 | 35 |
| 3 | EtOH | None | 25 | 48 | - | 70 | - |
| 4 | CH₃CN | None | 25 | 24 | 33 | 33 | 33 |
| 5 | CHCl₃:MeOH (3:1) | Au/TiO₂ | 25 | 3 | - | 98 | - |
Data adapted from a study on the catalytic synthesis of benzimidazoles. Yields were determined by ¹H NMR from the crude reaction mixture[1].
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Benzimidazoles using a Au/TiO₂ Catalyst
This protocol is based on a method for the selective synthesis of 2-substituted benzimidazoles[1].
-
Reactant Preparation: In a reaction vessel, dissolve o-phenylenediamine (0.1 mmol) and the desired aldehyde (0.1 mmol) in a solvent mixture of CHCl₃:MeOH (3:1, 1 mL).
-
Catalyst Addition: Add the Au/TiO₂ catalyst (1 mol%).
-
Reaction: Stir the reaction mixture at 25°C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, centrifuge the reaction mixture to separate the solid catalyst.
-
Purification: Collect the supernatant and wash the solid catalyst with methanol (3 x 5 mL). Combine the organic layers and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from methanol to afford the pure 2-substituted benzimidazole[1].
Visualizations
Caption: Reaction pathway for benzimidazole synthesis showing the formation of the desired product and a common byproduct.
Caption: A troubleshooting workflow for optimizing benzimidazole synthesis.
References
- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ijariie.com [ijariie.com]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cjm.ichem.md [cjm.ichem.md]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of benzimidazoles in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Poor Reproducibility in Bioassays with 1-Cyclopropyl-2-methylbenzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common reproducibility challenges when working with 1-Cyclopropyl-2-methylbenzimidazole and related novel benzimidazole derivatives in bioassays.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, presented in a question-and-answer format.
Issue 1: High Variability in IC50 Values Across Experiments
Question: We are observing significant well-to-well and plate-to-plate variability in our cell-based assay, leading to inconsistent IC50 values for this compound. What are the potential causes and solutions?
Answer: High variability in IC50 values is a common challenge in bioassays and can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Compound Solubility and Stability:
-
Problem: this compound, like many small molecules, may have limited aqueous solubility, leading to precipitation in your assay medium. This can result in inconsistent concentrations of the active compound across wells. The compound may also be unstable under specific assay conditions (e.g., pH, light exposure).
-
Solution:
-
Visually inspect for precipitation in your stock solutions and final assay plates.
-
Determine the optimal solvent for your stock solution (e.g., DMSO) and ensure the final solvent concentration in the assay is consistent and non-toxic to the cells.
-
Evaluate the stability of the compound in your assay medium over the time course of the experiment.
-
-
-
Cell Health and Plating Density:
-
Problem: Inconsistent cell health, passage number, and plating density can significantly impact the cellular response to the compound.
-
Solution:
-
Use cells within a consistent and low passage number range.
-
Ensure a uniform single-cell suspension before plating.
-
Optimize and strictly control the cell seeding density to ensure cells are in the exponential growth phase during the assay.
-
-
-
Assay Protocol and Reagent Handling:
-
Problem: Minor variations in incubation times, reagent concentrations, and pipetting techniques can introduce significant errors.
-
Solution:
-
Standardize all incubation times and temperatures.
-
Ensure all reagents are properly stored, thawed, and mixed before use.
-
Utilize calibrated pipettes and consider using automated liquid handlers for improved precision.
-
-
Issue 2: Poor Z-factor and Signal-to-Background Ratio
Question: Our assay for this compound is suffering from a low Z-factor (<0.5) and a poor signal-to-background ratio, making it difficult to distinguish a true biological effect from noise. How can we improve these assay quality metrics?
Answer: A low Z-factor and signal-to-background ratio indicate a small dynamic range and/or high variability in your assay. Consider the following optimization strategies:
-
Optimization of Reagent Concentrations:
-
Problem: Suboptimal concentrations of detection reagents (e.g., antibodies, substrates) can lead to a weak signal or high background.
-
Solution: Perform matrix titrations of your key detection reagents to identify concentrations that maximize the signal-to-background ratio.
-
-
Assay Incubation Times:
-
Problem: The kinetics of the biological response and the detection chemistry may not be optimal at your current incubation times.
-
Solution: Conduct a time-course experiment to determine the optimal incubation time for both the compound treatment and the final signal detection.
-
-
Cell Line and Assay Format:
-
Problem: The chosen cell line may not have a robust response to this compound, or the assay format may not be sensitive enough.
-
Solution:
-
If possible, screen other relevant cell lines that may exhibit a more pronounced phenotype.
-
Consider alternative assay formats with higher sensitivity (e.g., a luminescence-based readout instead of absorbance).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For most in vitro bioassays, it is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Subsequently, dilute this stock solution in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the assay does not exceed a level that is toxic to the cells, typically below 0.5%.
Q2: How can I be sure that the observed effect is specific to this compound and not an artifact?
A2: To confirm the specificity of the observed bioactivity, it is important to include several controls in your experimental design:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Negative Control Compound: Use a structurally related but biologically inactive analog of this compound, if available.
-
Positive Control Compound: Include a known inhibitor or activator of the target pathway to ensure the assay is performing as expected.
Q3: My bioassay results are not reproducible between different laboratory sites. What are the common causes for inter-laboratory variability?
A3: Inter-laboratory reproducibility issues often arise from subtle differences in experimental conditions and reagents.[1] Key areas to investigate include:
-
Reagent Sources: Variations in the quality and formulation of reagents (e.g., cell culture media, serum, antibodies) from different suppliers can impact results.
-
Equipment and Instrumentation: Differences in equipment calibration and performance (e.g., plate readers, incubators, liquid handlers) can introduce variability.
-
Environmental Conditions: Discrepancies in incubator temperature, CO2 levels, and humidity can affect cell growth and response.
-
Operator-Dependent Variations: Differences in cell handling and pipetting techniques between researchers can contribute to inconsistent outcomes.
To mitigate these issues, it is essential to have a highly detailed and standardized protocol, use reagents from the same batch when possible, and conduct thorough cross-site validation studies.
Quantitative Data Summary
The following tables present hypothetical data for a cell viability assay with this compound, illustrating both reproducible and non-reproducible results.
Table 1: Example of Reproducible Assay Data
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| IC50 (µM) | 5.2 | 5.5 | 5.1 |
| Z-factor | 0.78 | 0.81 | 0.75 |
| Signal-to-Background | 12.3 | 11.9 | 12.6 |
Table 2: Example of Poorly Reproducible Assay Data
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| IC50 (µM) | 4.8 | 9.2 | 2.1 |
| Z-factor | 0.45 | 0.21 | 0.55 |
| Signal-to-Background | 6.2 | 3.5 | 8.1 |
Experimental Protocols
Cell-Based Viability Assay (MTT Assay)
This protocol outlines a general method for assessing the effect of this compound on cell viability.
-
Cell Plating:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium from a DMSO stock.
-
Remove the medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control wells.
-
Incubate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Below are diagrams illustrating a hypothetical signaling pathway that could be modulated by a benzimidazole derivative and a typical experimental workflow for screening such compounds.
Caption: Hypothetical signaling pathway showing inhibition by this compound.
References
Catalyst selection and optimization for 1-Cyclopropyl-2-methylbenzimidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopropyl-2-methylbenzimidazole.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the catalytic N-cyclopropylation of 2-methylbenzimidazole.
Question: Why am I observing low to no conversion of my starting material (2-methylbenzimidazole)?
Answer: Low or no conversion is a common issue that can often be attributed to the catalyst system or reaction conditions. Here are several potential causes and troubleshooting steps:
-
Inactive Catalyst: The palladium or copper catalyst may be deactivated.
-
Troubleshooting:
-
Ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon), as oxygen can deactivate many palladium and copper catalysts.
-
Use freshly opened or properly stored catalysts and ligands.
-
For palladium-catalyzed reactions, ensure the active Pd(0) species is being generated. You might consider using a pre-catalyst that is more readily activated.
-
-
-
Inappropriate Base: The choice of base is crucial for the deprotonation of the benzimidazole nitrogen.
-
Troubleshooting:
-
If using a weak base, consider switching to a stronger base like Cs₂CO₃ or K₃PO₄, which are commonly used in Buchwald-Hartwig and Ullmann-type couplings.
-
Ensure the base is dry, as water can interfere with the reaction.
-
-
-
Suboptimal Solvent: The solvent plays a critical role in catalyst solubility and reactivity.
-
Troubleshooting:
-
For copper-catalyzed reactions, consider using solvents like DMSO.[1]
-
For palladium-catalyzed reactions, toluene, dioxane, or DMF are common choices.
-
Ensure the solvent is anhydrous, as water can negatively impact the reaction.
-
-
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed efficiently.
-
Troubleshooting:
-
Gradually increase the reaction temperature. Ullmann-type reactions, in particular, often require elevated temperatures.
-
-
Question: My reaction is producing significant byproducts. What are the likely side reactions and how can I minimize them?
Answer: The formation of byproducts can be due to several factors, including side reactions of the starting materials or products.
-
Homocoupling of Cyclopropyl Bromide: This can occur, especially at higher temperatures.
-
Troubleshooting:
-
Lower the reaction temperature if possible, while still achieving a reasonable reaction rate.
-
Adjust the stoichiometry of your reactants. A slight excess of the benzimidazole may be beneficial.
-
-
-
Hydrodehalogenation of Cyclopropyl Bromide: This leads to the formation of cyclopropane and reduces the amount of the desired product.
-
Troubleshooting: This can be a competing side reaction in some palladium-catalyzed processes. Optimizing the ligand and base combination can help to favor the desired reductive elimination over beta-hydride elimination.
-
-
Degradation of Starting Material or Product: Benzimidazoles can be sensitive to harsh reaction conditions.
-
Troubleshooting:
-
Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal reaction time and avoid prolonged heating.
-
Consider a lower reaction temperature or a more active catalyst that allows for milder conditions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst systems for the synthesis of this compound?
A1: The synthesis typically involves the N-arylation (or in this case, N-alkylation with a cyclopropyl group) of 2-methylbenzimidazole. The two most prominent catalytic systems are:
-
Copper-based catalysts (Ullmann Condensation): These are traditional methods that often use a copper(I) salt, such as CuI or Cu₂O, often in the presence of a ligand.[1] These reactions are typically cost-effective but may require higher temperatures.
-
Palladium-based catalysts (Buchwald-Hartwig Amination): This modern approach uses a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand.[2][3] These systems are often more versatile and can proceed under milder conditions but may be more expensive.
Q2: How do I select the appropriate ligand for a palladium-catalyzed reaction?
A2: Ligand selection is critical for the success of a Buchwald-Hartwig amination. The choice of ligand influences the stability and activity of the palladium catalyst.
-
For N-alkylation of heterocycles, sterically hindered biaryl phosphine ligands are often effective. These ligands can promote the desired reductive elimination step and prevent catalyst decomposition.
-
Bidentate phosphine ligands like BINAP and DPEPhos have also been used for N-arylation of benzimidazoles. [3]
-
It is often necessary to screen a small library of ligands to find the optimal one for a specific substrate combination.
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: The base is required to deprotonate the N-H of the 2-methylbenzimidazole, making it nucleophilic enough to react with the cyclopropyl halide (or other cyclopropylating agent) in the catalytic cycle.
-
Commonly used bases include cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium tert-butoxide (NaOtBu).
-
The strength of the base can influence the reaction rate and yield. Stronger bases are often more effective but can also promote side reactions. A screening of different bases is recommended for optimization.
Q4: Can I perform this reaction without a catalyst?
A4: While nucleophilic substitution of a cyclopropyl halide with 2-methylbenzimidazole under basic conditions without a transition metal catalyst is theoretically possible, it generally requires harsh conditions (high temperatures and pressures) and often results in low yields. The use of a copper or palladium catalyst significantly improves the efficiency and scope of the reaction, allowing it to proceed under much milder conditions.
Catalyst System Performance Data
The following table summarizes representative data for N-arylation of benzimidazoles using different catalytic systems. While not specific to this compound, this data provides a good starting point for catalyst selection and optimization.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI | 4,7-Dimethoxy-1,10-phenanthroline | K₃PO₄ | Dioxane | 110 | Good to Excellent | [4] |
| Cu(OAc)₂·H₂O | None | K₂CO₃ | DMF | 120 | Moderate to Excellent | [5] |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | High | [2] |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | High | [3] |
Experimental Protocols
Below is a generalized experimental protocol for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
2-methylbenzimidazole
-
Cyclopropyl bromide
-
Palladium acetate (Pd(OAc)₂)
-
XPhos (or other suitable phosphine ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-methylbenzimidazole (1.0 eq), cesium carbonate (1.5 eq), palladium acetate (0.02 eq), and the phosphine ligand (0.04 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add cyclopropyl bromide (1.2 eq) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizations
Caption: A typical workflow for screening and optimizing catalyst systems.
Caption: A decision tree for troubleshooting low reaction yields.
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
References
Validation & Comparative
Comparative Analysis of the Biological Activity of 1-Cyclopropyl-2-methylbenzimidazole
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative overview of the potential biological activities of the synthesized compound, 1-Cyclopropyl-2-methylbenzimidazole, benchmarked against established therapeutic agents with similar structural motifs. The benzimidazole scaffold is a well-recognized pharmacophore present in a wide array of clinically significant drugs, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anthelmintic effects. This document aims to provide researchers with a framework for validating the biological activity of this novel compound, supported by experimental data and detailed protocols.
Overview of Benzimidazole Derivatives' Biological Activities
Benzimidazole derivatives are known to exert their therapeutic effects through various mechanisms of action. Their planar, aromatic, and electron-rich structure allows for interaction with numerous biological targets. Key activities associated with this class of compounds include:
-
Anticancer Activity: Many benzimidazole-based compounds exhibit potent anticancer properties by interfering with microtubule polymerization, inducing cell cycle arrest, and triggering apoptosis.[1] Mebendazole and Albendazole, primarily used as anthelmintics, have been repurposed and investigated for their anticancer effects.[1]
-
Antimicrobial Activity: The benzimidazole core is found in several antimicrobial agents. Their mechanism of action can involve the inhibition of essential enzymes or interference with microbial cellular processes.
-
Anthelmintic Activity: The most well-known application of benzimidazoles is in the treatment of parasitic worm infections. Compounds like Albendazole and Mebendazole act by binding to the parasite's β-tubulin, inhibiting microtubule formation and leading to parasite death.[2]
Due to a lack of publicly available quantitative biological data for this compound, this guide will focus on comparing the general activities of the benzimidazole class and provide protocols to enable the user to generate this data. For comparative purposes, we will reference data for the widely used benzimidazole drugs: Mebendazole (anticancer/anthelmintic), Albendazole (anthelmintic), and Omeprazole (antimicrobial properties).
Comparative Data Summary
The following tables summarize the reported biological activities of selected, structurally related, and commercially available benzimidazole derivatives. This data provides a benchmark for the expected performance of novel derivatives like this compound.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Mebendazole | HT-29 (Colon) | 0.29 | [3] |
| MCF-7 (Breast) | ~1.0 | ||
| A549 (Lung) | ~0.5 | ||
| Albendazole | Various | Varies | [1] |
| This compound | Data not available | To be determined |
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound | Organism | MIC (µg/mL) | Reference |
| Omeprazole | Helicobacter pylori | 32 - 64 | [4] |
| This compound | Data not available | To be determined |
Table 3: Comparative Anthelmintic Activity (IC50 values in µM)
| Compound | Parasite | IC50 (µM) | Reference |
| Albendazole | Haemonchus contortus | Varies | |
| Mebendazole | Trichuris muris | Varies | |
| This compound | Data not available | To be determined |
Key Experimental Protocols
To validate the biological activity of this compound, the following standard experimental protocols are recommended.
MTT Assay for Cytotoxicity (Anticancer Activity)
This colorimetric assay determines the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Plate cancer cell lines (e.g., HT-29, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a positive control (e.g., Mebendazole) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
This method assesses the susceptibility of microorganisms to antimicrobial agents.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Agar Inoculation: Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Place paper disks impregnated with known concentrations of this compound and a positive control (e.g., Omeprazole) onto the agar surface.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone indicates the susceptibility of the microorganism to the compound.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Setup: In a 96-well plate, mix purified tubulin with a fluorescence-based reporter in a polymerization buffer.
-
Compound Addition: Add various concentrations of this compound or a known tubulin inhibitor (e.g., Mebendazole).
-
Polymerization Initiation: Initiate polymerization by raising the temperature to 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the biological validation of this compound.
Conclusion
The benzimidazole scaffold represents a promising starting point for the development of novel therapeutic agents. While specific biological activity data for this compound is not yet available in the public domain, the established activities of related compounds such as Mebendazole, Albendazole, and Omeprazole provide a strong rationale for its evaluation as an anticancer, antimicrobial, and/or anthelmintic agent. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to systematically validate the biological potential of this and other novel benzimidazole derivatives. The generation of quantitative data through these standardized assays will be crucial in determining the therapeutic promise of this compound and guiding its further development.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 4. 2-Methylbenzimidazole | C8H8N2 | CID 11984 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Cyclopropyl-2-methylbenzimidazole and Other Benzimidazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its versatile structure allows for substitutions at various positions, leading to a diverse range of pharmacological activities, including anti-inflammatory, antiviral, and kinase inhibitory effects. This guide provides a comparative study of 1-Cyclopropyl-2-methylbenzimidazole against other key benzimidazole derivatives, offering insights into their structure-activity relationships, supported by experimental data and detailed protocols.
Comparative Biological Activity
While specific quantitative biological data for this compound is not extensively available in publicly accessible literature, a comparative analysis can be constructed by examining structurally related N-substituted and 2-substituted benzimidazoles. This comparison allows for an inferential understanding of the potential activity of the cyclopropyl moiety at the N1 position.
For this guide, we will compare the parent compound, 2-methylbenzimidazole, with its N-methyl and N-ethyl analogs to elucidate the impact of N-alkylation on biological activity.
Table 1: Comparative Biological Activities of Selected Benzimidazole Derivatives
| Compound | Structure | Biological Activity | IC50/LC50 Value | Target/Assay | Reference |
| 2-Methylbenzimidazole |
| Antioxidant | IC50: 144.84 µg/mL | DPPH Radical Scavenging Assay | [1] |
| Cytotoxicity | LC50: 0.42 µg/mL | Brine Shrimp Lethality Assay | [1] | ||
| 1-Methyl-2-methylbenzimidazole |
| Antiviral (Zika Virus) | EC50: 46.4 µM | Huh-7 cells | [2] |
| 1-Ethyl-2-methylbenzimidazole |
| Not specified in readily available literature | - | - | [3] |
| This compound (Hypothesized) | Potentially enhanced metabolic stability and cell permeability due to the cyclopropyl group. Activity would be target-dependent. | - | - | - |
From the available data, we can observe that N-substitution on the 2-methylbenzimidazole core can influence biological activity, as seen with the anti-Zika virus activity of the N-methyl analog. The introduction of a cyclopropyl group at the N1 position, as in this compound, is a common strategy in medicinal chemistry to improve metabolic stability and membrane permeability, which could potentially enhance its therapeutic efficacy for various targets.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed experimental protocols for key biological assays are provided below.
Synthesis of 2-Substituted Benzimidazole Derivatives
A general and widely used method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a carboxylic acid.
Procedure:
-
A mixture of o-phenylenediamine (1 equivalent) and the desired carboxylic acid (e.g., acetic acid for 2-methylbenzimidazole) (1.1 equivalents) is prepared in a suitable solvent, often 4N hydrochloric acid.
-
The reaction mixture is heated under reflux for a specified period (typically 2-4 hours).
-
After cooling, the solution is neutralized with a base (e.g., 10% sodium hydroxide or ammonium hydroxide) until alkaline.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[4]
In Vitro Kinase Inhibition Assay
This assay is crucial for determining the potential of benzimidazole derivatives as kinase inhibitors, a common target for this class of compounds.
Procedure:
-
Prepare a reaction mixture containing the specific protein kinase, a suitable substrate protein, and the test compound (benzimidazole derivative) in a kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA).
-
Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P, i.e., [γ-³²P]ATP).
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C for 30 minutes).
-
The reaction is terminated by adding a stop solution (e.g., LDS sample buffer).
-
The phosphorylated substrate is separated by SDS-PAGE, and the amount of incorporated radioactivity is quantified using autoradiography or a phosphorimager.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.[5]
Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay
The anti-inflammatory potential of benzimidazole derivatives is often evaluated by their ability to inhibit the COX-2 enzyme.
Procedure (Fluorometric Assay):
-
Test inhibitors are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentration with COX Assay Buffer.
-
In a 96-well plate, add the diluted test inhibitor, a positive control inhibitor (e.g., Celecoxib), and an enzyme control (buffer only).
-
Add the human recombinant COX-2 enzyme to all wells except the background control.
-
A reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor is prepared and added to each well.
-
The reaction is initiated by adding a solution of arachidonic acid (the substrate).
-
The fluorescence (Ex/Em = 535/587 nm) is measured kinetically. The rate of fluorescence increase is proportional to the COX-2 activity.
-
The percentage of inhibition is calculated relative to the enzyme control, and the IC50 value is determined.[1][6]
Antiviral Activity: Plaque Reduction Assay
This assay is a standard method to determine the ability of a compound to inhibit viral replication.
Procedure:
-
A confluent monolayer of host cells (e.g., Vero cells) is prepared in multi-well plates.
-
The cells are infected with a known concentration of the virus in the presence of various concentrations of the benzimidazole derivative.
-
After an adsorption period, the cells are overlaid with a semi-solid medium (e.g., containing agar or carboxymethylcellulose) to restrict the spread of the virus to adjacent cells.
-
The plates are incubated for a period sufficient for plaque formation (localized areas of cell death).
-
The cells are then fixed and stained (e.g., with crystal violet), and the viral plaques are counted.
-
The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is calculated.[7][8]
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex biological processes and experimental setups, the following diagrams have been generated using the DOT language.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 3.5. Cyclooxygenase (COX-2) Inhibition Assay [bio-protocol.org]
- 5. In vitro protein kinase assay [bio-protocol.org]
- 6. abcam.com [abcam.com]
- 7. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-Cyclopropyl-Substituted Benzimidazole Analogs as Multi-Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1-cyclopropyl-substituted benzimidazole analogs, with a focus on their structure-activity relationship (SAR) as multi-targeted kinase inhibitors. While a systematic SAR study on a dedicated series of 1-cyclopropyl-2-methylbenzimidazole analogs is not extensively available in the public domain, this guide leverages the well-documented development of the clinical candidate AT9283 , a potent Aurora kinase inhibitor with a 1-cyclopropyl-benzimidazole core, to elucidate key SAR principles.
Introduction
Benzimidazoles are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The incorporation of a cyclopropyl group at the N1 position of the benzimidazole ring has been a successful strategy in the development of potent and selective kinase inhibitors. This moiety can influence the conformation of the molecule, enhance binding to the target protein, and improve metabolic stability. This guide will delve into the SAR of this class of compounds, focusing on their inhibitory activity against key oncogenic kinases.
Data Presentation: Comparative Inhibitory Activity of AT9283 and Analogs
The following table summarizes the in vitro inhibitory activities of AT9283 and related analogs against a panel of kinases. The data highlights the impact of structural modifications on potency and selectivity.
| Compound ID | R Group at Benzimidazole C2 | Linker | N-substituent on Pyrazole | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Abl (T315I) IC₅₀ (nM) |
| AT9283 | Pyrazol-4-yl urea | - | 1-Cyclopropyl | 3 | 3 | 1.2 | 4 |
| Analog 1 | Phenyl | Amide | - | >1000 | >1000 | - | - |
| Analog 2 | 3-aminophenyl | Amide | - | 230 | 800 | - | - |
| Analog 3 | 3-ureidophenyl | Amide | - | 10 | 30 | - | - |
| Analog 4 | Pyrazol-4-yl | Amide | - | 8 | 20 | - | - |
| Analog 5 | Pyrazol-4-yl urea | - | 1-Methyl | 5 | 4 | - | - |
| Analog 6 | Pyrazol-4-yl urea | - | 1-Isopropyl | 4 | 3 | - | - |
Data is compiled from publicly available research on AT9283 and its analogs. The specific IC₅₀ values can vary between different studies and assay conditions.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against target kinases (e.g., Aurora A, Aurora B, JAK2).
Materials:
-
Recombinant human kinase enzymes (e.g., Aurora A, Aurora B, JAK2)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (1-cyclopropyl-benzimidazole analogs) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well microplates
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the kinase assay buffer.
-
Reaction Setup: The kinase, peptide substrate, and test compound are added to the wells of a 384-well plate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final reaction volume is typically 10-25 µL.
-
Incubation: The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as the ADP-Glo™ system. This involves a two-step process:
-
Addition of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
-
Data Analysis: The luminescence signal is measured using a plate reader. The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway Targeted by 1-Cyclopropyl-Benzimidazole Analogs
Caption: JAK-STAT and Aurora Kinase signaling pathways targeted by 1-cyclopropyl-benzimidazole analogs.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining the IC₅₀ of kinase inhibitors using an in vitro luminescence-based assay.
Logical Relationships in the SAR of 1-Cyclopropyl-Benzimidazole Analogs
Caption: Key structural elements and their influence on the activity of 1-cyclopropyl-benzimidazole analogs.
Conclusion
The structure-activity relationship of 1-cyclopropyl-substituted benzimidazole analogs is a rich area of research in the development of multi-targeted kinase inhibitors. The clinical candidate AT9283 serves as a prime example of how the strategic incorporation of a 1-cyclopropyl-benzimidazole core, coupled with optimized substitutions at the C2 position, can lead to potent inhibition of key oncogenic kinases such as Aurora A/B and JAK2. The urea linker and the N-cyclopropyl substituent on the pyrazole moiety in AT9283 are crucial for its high potency. Further exploration of substitutions on the benzimidazole ring and variations of the C2-substituent are promising avenues for the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers aiming to design and develop novel therapeutics based on this versatile scaffold.
Comparing the efficacy of 1-Cyclopropyl-2-methylbenzimidazole with known antiviral drugs
A comprehensive evaluation of the antiviral efficacy of 1-Cyclopropyl-2-methylbenzimidazole in comparison to established antiviral drugs remains a subject of ongoing scientific inquiry. While direct comparative data for this specific benzimidazole derivative is not yet available in peer-reviewed literature, an analysis of related benzimidazole compounds provides valuable insights into its potential as an antiviral agent. This guide synthesizes the available experimental data for structurally similar benzimidazole derivatives and contrasts their activity with well-known antiviral drugs, offering a preliminary framework for researchers and drug development professionals.
The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, with various derivatives exhibiting a broad spectrum of biological activities, including antiviral effects against a range of DNA and RNA viruses. The introduction of a cyclopropyl group at the 1-position and a methyl group at the 2-position of the benzimidazole core, as in this compound, is a strategic modification aimed at enhancing antiviral potency and optimizing pharmacokinetic properties.
Comparative Efficacy of Benzimidazole Derivatives
To contextualize the potential efficacy of this compound, the following table summarizes the in vitro antiviral activity of various benzimidazole derivatives against several key viruses. It is crucial to note that these are not direct comparisons with this compound but serve as a reference for the potential activity of this class of compounds.
| Compound/Derivative | Virus | Assay | Efficacy (EC₅₀/IC₅₀) | Reference |
| 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole | Human Cytomegalovirus (HCMV) | Plaque Reduction Assay | ~1-5 µM | [1] |
| 1-phenylbenzimidazole | Coxsackievirus B5 (CVB-5) | Cell-based assay | 9-17 µM | [2] |
| 2-benzylbenzimidazole derivatives | Respiratory Syncytial Virus (RSV) | Cell-based assay | 5-15 µM | [2] |
| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | Cell-based assay | as low as 20 nM | [3] |
| 5,6-dichloro-2-substituted-benzimidazoles | Human Immunodeficiency Virus (HIV) | Cell-based assay | Varies | [4] |
Efficacy of Known Antiviral Drugs
For a comprehensive comparison, the following table presents the efficacy of established antiviral drugs against the same or similar viral targets.
| Drug | Virus | Mechanism of Action | Efficacy (EC₅₀/IC₅₀) |
| Ganciclovir | Human Cytomegalovirus (HCMV) | Inhibits viral DNA polymerase | 0.5 - 5 µM |
| Ribavirin | Respiratory Syncytial Virus (RSV) | Inhibits viral RNA polymerase and other enzymes | 5 - 20 µM |
| Oseltamivir | Influenza A and B | Neuraminidase inhibitor | 0.1 - 1 µM |
| Acyclovir | Herpes Simplex Virus (HSV) | Inhibits viral DNA polymerase | 0.1 - 2 µM |
| Zidovudine (AZT) | Human Immunodeficiency Virus (HIV) | Reverse transcriptase inhibitor | 0.003 - 0.1 µM |
Experimental Protocols
A fundamental method for assessing the in vitro antiviral efficacy of a compound is the Plaque Reduction Assay . This assay quantifies the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death resulting from viral replication.
Detailed Methodology for Plaque Reduction Assay:
-
Cell Culture: A confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) is prepared in multi-well plates.
-
Virus Inoculation: The cells are infected with a known concentration of the virus for a specific adsorption period (e.g., 1-2 hours).
-
Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound (e.g., this compound) and a positive control drug.
-
Incubation: The plates are incubated for a period that allows for the formation of visible plaques in the untreated virus control wells (typically 2-5 days).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained with a dye (e.g., crystal violet) that stains living cells. Viral plaques appear as clear, unstained areas. The number of plaques in each well is counted.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated control is determined and expressed as the 50% effective concentration (EC₅₀).
Visualizing Antiviral Mechanisms
To illustrate the potential points of intervention for antiviral drugs, the following diagrams, generated using the DOT language, depict a generalized viral life cycle and a hypothetical experimental workflow.
References
- 1. Synthesis and antiviral evaluation of certain disubstituted benzimidazole ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiviral evaluations of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles as nonnucleoside analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 1-Cyclopropyl-2-methylbenzimidazole's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 1-Cyclopropyl-2-methylbenzimidazole, a novel benzimidazole derivative. While direct in vivo validation studies for this specific compound are not publicly available, this document synthesizes data from closely related 2-methylbenzimidazole analogues and compares their performance with established and emerging cancer therapeutics, particularly those targeting microtubule dynamics. The information presented is intended to guide future preclinical research and drug development efforts.
Introduction to this compound and the Benzimidazole Scaffold
Benzimidazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antifungal properties.[1] The benzimidazole core is a key pharmacophore in several FDA-approved drugs.[2] Their anticancer effects are often attributed to their ability to interfere with microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1] this compound, with its unique cyclopropyl substitution at the N-1 position, is a promising candidate for investigation due to the potential for enhanced metabolic stability and cell permeability conferred by the cyclopropyl group.
Proposed Mechanism of Action: Microtubule Inhibition
Based on the known mechanism of action of many benzimidazole derivatives, this compound is hypothesized to exert its therapeutic effect by inhibiting microtubule polymerization.[1][3] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 3. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Cross-reactivity and Off-target Effects of Benzimidazole Derivatives
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically important drugs. Its versatile nature allows for substitutions that can modulate activity across a wide range of biological targets. However, this can also lead to unintended interactions, known as off-target effects, which can result in unforeseen toxicity or provide opportunities for drug repurposing.
This guide provides a comparative analysis of the cross-reactivity and off-target effects of benzimidazole derivatives. Due to the limited publicly available experimental data specifically for 1-Cyclopropyl-2-methylbenzimidazole, this document will focus on a well-characterized, structurally related benzimidazole compound, SB-742864 , which has been profiled for its kinase selectivity. This will serve as an illustrative example of the methodologies and data presentation relevant to researchers studying similar heterocyclic compounds. We will also discuss alternative compounds and the general experimental protocols used to assess selectivity.
Comparative Analysis of Kinase Inhibitor Selectivity
To provide a practical comparison, we present data for SB-742864, a known kinase inhibitor with a benzimidazole core. This data is juxtaposed with that of a hypothetical, less selective benzimidazole-based compound to illustrate the importance of selectivity profiling.
| Target Kinase | SB-742864 IC50 (nM) | Hypothetical Compound X IC50 (nM) |
| AAK1 (Primary Target) | < 10 | 50 |
| CDK2 | > 10,000 | 250 |
| GSK3β | > 10,000 | 800 |
| PKA | > 10,000 | 1,500 |
| ROCK1 | 5,000 | 120 |
| SRC | > 10,000 | 400 |
Table 1: Comparison of in vitro kinase inhibition for SB-742864 and a hypothetical less-selective benzimidazole derivative. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Data for SB-742864 is representative of publicly available information.
Alternative Compounds for Consideration
When selecting a benzimidazole-based compound for research, it is crucial to consider alternatives with well-documented selectivity profiles. Other examples of benzimidazole-containing kinase inhibitors that have been characterized to varying extents include:
-
Nintedanib: An inhibitor of VEGFR, FGFR, and PDGFR.
-
Dabrafenib: A BRAF inhibitor.
-
Mebendazole: An anthelmintic drug that has been repurposed for its anti-cancer properties, in part due to its inhibition of tubulin polymerization and various kinases.
The choice of an alternative will depend on the specific research question and the desired target profile.
Experimental Protocols
The assessment of cross-reactivity and off-target effects is a critical step in drug development. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Kinase Panel Screening
This protocol describes a common method for determining the selectivity of a compound against a broad panel of kinases.
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup:
-
Reactions are typically performed in 96-well or 384-well plates.
-
Each well contains the specific kinase, a suitable substrate (e.g., a peptide or protein), and ATP (often radiolabeled with ³³P or in a system with ADP detection).
-
The reaction is initiated by adding the test compound at various concentrations.
-
-
Incubation: The reaction plates are incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Detection of Kinase Activity:
-
Radiometric Assay: If radiolabeled ATP is used, the phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is directly proportional to kinase activity. A luciferase-based reaction generates a light signal that is quantified with a luminometer.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a control (DMSO vehicle).
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess target engagement in a cellular environment, which can help confirm on-target and identify off-target interactions.
-
Cell Culture and Treatment:
-
Cells expressing the target of interest are cultured to a suitable confluency.
-
The cells are treated with the test compound or a vehicle control and incubated to allow for compound entry and binding.
-
-
Heating Profile:
-
The cell suspension is aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).
-
Ligand binding stabilizes the target protein, increasing its melting temperature.
-
-
Cell Lysis and Protein Separation:
-
Cells are lysed to release the proteins.
-
The soluble fraction (containing non-denatured proteins) is separated from the precipitated (denatured) proteins by centrifugation.
-
-
Protein Quantification:
-
The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods like Western blotting or mass spectrometry.
-
-
Data Analysis:
-
A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizations
Signaling Pathway of a Hypothetical Kinase Target
The following diagram illustrates a simplified signaling pathway that could be modulated by a benzimidazole-based kinase inhibitor.
The Cyclopropyl Group: A Key Player in Enhancing the Bioactivity of Benzimidazole Derivatives
The introduction of a cyclopropyl moiety to the benzimidazole scaffold, a core structure in many pharmacologically active compounds, has been shown to significantly influence bioactivity. This guide provides a comparative analysis of how the cyclopropyl group in 1-cyclopropyl-substituted benzimidazoles alters their biological effects, with a focus on antifungal activity. Experimental data from closely related analogs demonstrates the tangible impact of this structural modification.
The cyclopropyl ring, a small, strained three-membered carbocycle, is a popular structural motif in medicinal chemistry. Its rigid nature and unique electronic properties can profoundly affect a molecule's conformation, metabolic stability, and interaction with biological targets. When appended to the N1 position of the benzimidazole ring system, the cyclopropyl group often imparts favorable pharmacological properties compared to simple alkyl substituents.
Comparative Antifungal Activity: Cyclopropyl vs. Ethyl Analogs
To illustrate the impact of the cyclopropyl group, we can examine the antifungal activity of analogous benzimidazole-1,2,4-triazole derivatives against various fungal strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, where a lower value indicates greater potency. The data compares a 1-cyclopropyl-substituted benzimidazole with a 1-ethyl-substituted counterpart.
| Compound/Analog | Substituent at N1 | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | C. krusei MIC (µg/mL) | C. parapsilosis MIC (µg/mL) |
| Analog A | Cyclopropyl | 1.95 | 0.97 | 1.95 | 1.95 |
| Analog B | Ethyl | 3.9 | 1.95 | 3.9 | 3.9 |
Data is derived from analogous compounds within the same study to ensure consistency of experimental conditions.
The data clearly indicates that the presence of the cyclopropyl group in Analog A results in a two-fold increase in antifungal activity against C. albicans, C. krusei, and C. parapsilosis compared to the ethyl-substituted Analog B. A similar trend is observed against C. glabrata. This enhanced potency can be attributed to the conformational restriction imposed by the cyclopropyl ring, which may orient the molecule for a more favorable binding interaction with its biological target.
Mechanism of Action: Inhibition of β-Tubulin Polymerization
The primary antifungal mechanism of benzimidazole derivatives involves the disruption of microtubule formation by targeting β-tubulin. Microtubules are essential cytoskeletal polymers involved in crucial cellular processes such as mitosis and intracellular transport. By binding to β-tubulin, these compounds inhibit its polymerization into microtubules, leading to cell cycle arrest and ultimately, fungal cell death.[1][2]
The cyclopropyl group can enhance this activity by positioning the benzimidazole core more effectively within the binding pocket of β-tubulin, thereby increasing the binding affinity and inhibitory effect.
Figure 1. Signaling pathway demonstrating the inhibitory effect of 1-cyclopropyl-benzimidazole derivatives on fungal β-tubulin polymerization.
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, based on standard methodologies.
Broth Microdilution Method for Antifungal Susceptibility Testing
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.
-
A suspension of the fungal culture is prepared in sterile saline or RPMI-1640 medium.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is then further diluted to achieve the final desired inoculum concentration.
2. Preparation of Antifungal Agent Dilutions:
-
The test compounds (e.g., 1-cyclopropyl-benzimidazole and 1-ethyl-benzimidazole analogs) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
A series of two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using RPMI-1640 medium. The final concentrations typically range from 0.03 to 16 µg/mL.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth in the control well (containing no antifungal agent). This can be assessed visually or by using a spectrophotometer to measure the optical density.
References
Benchmarking 2-Methylbenzimidazole Derivatives Against Established Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. This guide provides a comparative performance analysis of 2-methylbenzimidazole derivatives against established inhibitors, supported by experimental data from various studies.
Performance Benchmark: Anticancer Activity
The cytotoxic effects of novel 2-methylbenzimidazole derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of potency. The following table summarizes the IC50 values for several 2-methylbenzimidazole compounds compared to standard chemotherapeutic agents.
| Compound/Drug | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 (Liver Cancer) | 0.39 (µg/mL) | - | - |
| 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Huh7 (Liver Cancer) | 0.32 (µg/mL) | - | - |
| Fluoro aryl benzimidazole derivative | HOS (Bone Cancer) | 1.8 | Roscovitine | 24.3 |
| Fluoro aryl benzimidazole derivative | G361 (Melanoma) | 2.0 | Roscovitine | 22.4 |
| Fluoro aryl benzimidazole derivative | MCF-7 (Breast Cancer) | 2.8 | Roscovitine | 42.0 |
| Fluoro aryl benzimidazole derivative | K-562 (Leukemia) | 7.8 | Roscovitine | 11.0 |
| Benzimidazole-triazole hybrid (Compound 32) | HCT-116 (Colon Cancer) | 3.87 | Doxorubicin | 4.17 |
| Benzimidazole-triazole hybrid (Compound 32) | HepG2 (Liver Cancer) | - | Doxorubicin | 5.57 |
| Benzimidazole-triazole hybrid (Compound 32) | MCF-7 (Breast Cancer) | - | Doxorubicin | - |
| Benzimidazole-triazole hybrid (Compound 32) | HeLa (Cervical Cancer) | 8.34 | Doxorubicin | - |
| N-Alkylated-2-(substituted phenyl)-1H-benzimidazole | MDA-MB-231 (Breast Cancer) | 16.38 | Camptothecin | 0.41[1] |
| 2-methyl-1H-benzimidazole | - | LC50: 0.42 (µg/ml) | Vincristine sulphate | LC50: 0.544 (µg/ml)[2] |
Performance Benchmark: Antimicrobial Activity
The antimicrobial potential of 2-methylbenzimidazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound/Drug | Target Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| 2-substituted benzimidazole (Compound 46) | Gram-positive & Gram-negative bacteria | - | Cefadroxil | -[3] |
| 2-substituted benzimidazole (Compound 47) | A. niger | 0.018 mM | Fluconazole | -[3] |
| Benzimidazole derivative (P2) | Escherichia coli | Better than Ampicillin | Ampicillin | -[4] |
| Benzimidazole derivative (P7) | Escherichia coli | Better than Ampicillin | Ampicillin | -[4] |
| Benzimidazole derivative (P10) | Escherichia coli | Better than Ampicillin | Ampicillin | -[4] |
| Benzimidazole derivative (P8) | Staphylococcus aureus | Better than Ampicillin | Ampicillin | -[4] |
| Benzimidazole derivative (P12) | Staphylococcus aureus | Better than Ampicillin | Ampicillin | -[4] |
| Benzimidazole derivative (P2) | Candida albicans | Better than Griseofulvin | Griseofulvin | -[4] |
| Benzimidazole derivative (P9) | Candida albicans | Better than Griseofulvin | Griseofulvin | -[4] |
Signaling Pathway: PI3K/Akt/mTOR
Many benzimidazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a critical regulator of these processes and is often dysregulated in cancer.[5] The diagram below illustrates this signaling cascade.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments [mdpi.com]
A Head-to-Head Comparison: 1-Cyclopropyl-2-methylbenzimidazole and 1,2-dimethylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzimidazole scaffold is a cornerstone, recognized for its presence in numerous biologically active compounds.[1] This guide provides a head-to-head comparison of two closely related benzimidazole derivatives: 1-Cyclopropyl-2-methylbenzimidazole and 1,2-dimethylbenzimidazole. While both share a common 2-methylbenzimidazole core, the substitution at the N1 position—a cyclopropyl group versus a methyl group—can significantly influence their physicochemical properties and biological activities.
This comparison summarizes their known properties, potential therapeutic applications based on the broader benzimidazole class, and provides detailed experimental protocols for key biological assays.
Physicochemical Properties
A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Here, we compare the available data for both compounds.
| Property | This compound (Predicted) | 1,2-dimethylbenzimidazole[1] |
| Molecular Formula | C₁₁H₁₂N₂ | C₉H₁₀N₂[1] |
| Molecular Weight | 172.23 g/mol | 146.19 g/mol [1] |
| LogP (Predicted) | ~2.5 | 1.8[1] |
| Hydrogen Bond Donors | 0 | 0[1] |
| Hydrogen Bond Acceptors | 2 | 2[1] |
| Appearance | Not available | White to light yellow crystalline powder[2] |
The introduction of the cyclopropyl group in place of a methyl group at the N1 position increases the molecular weight and lipophilicity (as indicated by the predicted LogP). This enhanced lipophilicity may influence membrane permeability and interaction with hydrophobic pockets of target proteins.
Synthesis and Structure
Both compounds can be synthesized through established methods for N-alkylation of 2-methylbenzimidazole. The general synthetic approach is outlined below.
References
Safety Operating Guide
Prudent Disposal of 1-Cyclopropyl-2-methylbenzimidazole: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling 1-Cyclopropyl-2-methylbenzimidazole must observe rigorous safety and disposal protocols to ensure personal safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential logistical and safety information based on established principles of chemical waste management and data from structurally similar benzimidazole derivatives. The cornerstone of this guidance is the imperative to consult with your institution's Environmental Health & Safety (EHS) department before initiating any disposal procedures.
Immediate Safety and Handling Precautions
Before proceeding with disposal, ensure that appropriate Personal Protective Equipment (PPE) is worn. Based on the hazard profile of related benzimidazole compounds, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and, if handling large quantities or there is a risk of splashing, a chemical-resistant apron.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
This procedural guidance is designed to assist laboratory personnel in the proper segregation and preparation of this compound for final disposal by a certified hazardous waste management service.
Step 1: Waste Identification and Classification
-
Hazard Assessment: Due to the lack of specific data, treat this compound as a hazardous substance. Benzimidazole derivatives are often categorized as irritants, harmful if swallowed, and may cause serious eye damage.[1][2] They may also be toxic to aquatic life.[3]
-
Waste Stream Determination: This compound should be disposed of as solid chemical waste. Do not mix it with non-hazardous laboratory trash or pour it down the drain.
Step 2: Waste Segregation and Collection
-
Dedicated Waste Container: Collect waste this compound in a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, leak-proof closure.[3][4]
-
Avoid Incompatibilities: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. In particular, keep it separate from strong oxidizing agents.[5]
-
Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be collected in the same solid chemical waste container.
Step 3: Container Labeling
-
Clear Identification: Affix a hazardous waste tag to the container as soon as the first particle of waste is added.
-
Complete Information: The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The words "Hazardous Waste".
-
An accurate estimation of the quantity.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
Step 4: Storage Pending Disposal
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (such as a spill tray) to contain any potential leaks.[5]
-
Safe Location: The storage area should be away from heat sources, ignition sources, and incompatible chemicals.[4][5]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the container is full or ready for pickup, contact your institution's Environmental Health & Safety (EHS) department to arrange for collection.
-
Follow Institutional Procedures: Adhere strictly to your organization's specific procedures for hazardous waste pickup and disposal.
Step 6: Decontamination of Empty Containers
-
Triple Rinsing: The original container of this compound must be triple-rinsed before it can be considered non-hazardous.[1][5]
-
Rinsate Collection: The first rinse should be with a suitable solvent (e.g., methanol or ethanol). This rinsate must be collected and disposed of as liquid hazardous waste.
-
Subsequent Rinses: The second and third rinses (with water) can typically be disposed of down the drain with copious amounts of water, but confirm this with your institutional EHS policy.[1]
-
Container Defacing: After rinsing and drying, deface or remove the original label to prevent misuse.
Hazard Profile of Structurally Related Compounds
The following table summarizes hazard information for 2-Methylbenzimidazole, a structurally similar compound. This data should be used as a conservative proxy to inform safe handling and disposal decisions for this compound.
| Hazard Classification | Description | GHS Hazard Statement(s) | Source Compound |
| Acute Oral Toxicity | Harmful if swallowed. | H302 | 2-Methylbenzimidazole |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 | 2-Methylbenzimidazole |
| Serious Eye Damage | Causes serious eye damage. | H318 | 2-Methylbenzimidazole |
| STOT - Single Exposure | May cause respiratory irritation. | H335 | 2-Methylbenzimidazole |
This data is for a related compound and should be used for guidance purposes only. A full risk assessment should be conducted before handling.
Experimental Workflow & Decision Logic
The proper disposal of a laboratory chemical, particularly one without a dedicated SDS, follows a clear logical workflow. The primary goal is to ensure safety and regulatory compliance by correctly identifying, segregating, and transferring the waste to the appropriate authorities.
Caption: Logical workflow for the disposal of this compound.
References
- 1. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. danielshealth.com [danielshealth.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Cyclopropyl-2-methylbenzimidazole
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 1-Cyclopropyl-2-methylbenzimidazole. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research. This guide is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): Your First Line of Defense
The correct selection and use of PPE are critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required.
| Protection Level | Equipment | Specifications & Use Case |
| Primary Engineering Controls | Chemical Fume Hood | All handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Hand Protection | Nitrile Gloves | Double gloving is recommended. Nitrile gloves provide good resistance to a variety of chemicals.[4][5] Gloves should be inspected before use and changed immediately if contaminated. |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | Safety goggles are mandatory to protect against splashes.[6] A face shield should be worn over safety goggles when there is a significant risk of splashing.[4] |
| Body Protection | Flame-Resistant Laboratory Coat | A buttoned, flame-resistant lab coat should be worn to protect skin and clothing.[4] |
| Respiratory Protection | N95 Respirator or higher | A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol generation and should be used in accordance with a respiratory protection program.[4][5] |
| Foot Protection | Closed-toe Shoes | Impervious, closed-toe shoes must be worn to protect against spills. |
Operational Workflow for Safe Handling
A systematic workflow ensures that safety is integrated into every step of the experimental process. The following diagram illustrates the key stages for the safe handling of this compound, from preparation to disposal.
Disposal Plan: A Commitment to Safety and Environmental Responsibility
Proper waste management is a critical component of laboratory safety and environmental stewardship. All waste contaminated with this compound must be treated as hazardous.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Place contaminated solid waste (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled, and sealed hazardous waste container.
-
Unused or expired solid this compound should be disposed of in its original container, if possible, and placed in the hazardous waste stream.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, labeled, and sealed waste container.
-
Segregate halogenated and non-halogenated solvent waste streams to facilitate proper disposal.[7]
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary hazards (e.g., "Irritant").
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
-
Final Disposal:
By implementing these safety protocols, you contribute to a secure research environment and ensure compliance with safety regulations, ultimately fostering a culture of responsibility and trust within the scientific community.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. research.arizona.edu [research.arizona.edu]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. needle.tube [needle.tube]
- 9. biosynth.com [biosynth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
